Product packaging for 3,7-Dimethylbenzofuran-4-ol(Cat. No.:)

3,7-Dimethylbenzofuran-4-ol

Cat. No.: B15206584
M. Wt: 162.18 g/mol
InChI Key: MEBHCUZEQHQILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,7-Dimethylbenzofuran-4-ol is a chemical compound belonging to the benzofuran class. Benzofuran derivatives are a significant focus of scientific investigation due to their diverse and potent biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . Researchers are interested in benzofuran derivatives for their broad spectrum of pharmacological properties. Studies have highlighted that compounds with the benzofuran core exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, novel benzofuran derivatives have been synthesized and investigated for potential anti-HIV activity, acting as non-nucleotide reverse transcriptase inhibitors or HIV entry inhibitors . Other research avenues include the development of benzofuran-based compounds for the treatment of Alzheimer's disease, cancer, and inflammatory diseases . The presence of benzofuran structures in essential oils also suggests potential applications in aromatherapy and related fields . This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B15206584 3,7-Dimethylbenzofuran-4-ol

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,7-dimethyl-1-benzofuran-4-ol

InChI

InChI=1S/C10H10O2/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,11H,1-2H3

InChI Key

MEBHCUZEQHQILH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)O)C(=CO2)C

Origin of Product

United States

Foundational & Exploratory

3,7-Dimethylbenzofuran-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of 3,7-Dimethylbenzofuran-4-ol

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related benzofuran derivatives to provide a comparative context for researchers, scientists, and drug development professionals.

This compound is a member of the benzofuran class of organic compounds, which are characterized by a benzene ring fused to a furan ring.[1] The structure of this compound is distinguished by methyl groups at positions 3 and 7, and a hydroxyl group at position 4.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.19 g/mol PubChem[1]
IUPAC Name 3,7-dimethyl-1-benzofuran-4-olPubChem[1]
PubChem CID 19767045PubChem[1]

Currently, detailed experimental data such as melting point, boiling point, solubility, and spectral analyses (NMR, IR, Mass Spectrometry) for this compound are not publicly available.

Comparative Analysis of Related Benzofuran Derivatives

To provide a frame of reference, the following table summarizes the known properties of structurally similar benzofuran derivatives. It is crucial to note that these properties are not of this compound but of related compounds, which may offer insights into its expected chemical behavior.

Table 2: Chemical Properties of Selected Benzofuran Derivatives

Property4,7-Dimethylbenzofuran4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran2,3-Dihydro-2,2-dimethyl-7-benzofuranol
CAS Number 28715-26-6[2]494-90-61563-38-8[3]
Molecular Formula C₁₀H₁₀O[2]C₁₀H₁₄OC₁₀H₁₂O₂[3]
Molecular Weight 146.19 g/mol [4]150.22 g/mol 164.20 g/mol [5]
Melting Point 82 °CNot availableOdorless, white crystalline solid[5]
Boiling Point 216 °C (estimate)[6]80-82 °C / 13 mmHgNot available
Density 1.041 g/cm³[6]0.97 g/mL at 25 °CNot available
Refractive Index 1.577[6]n20/D 1.485Not available
LogP 3.05[6]2.713 (Crippen Method)2.1[5]

Experimental Protocols: A Generalized Approach

While specific experimental protocols for this compound are not documented, a general workflow for the synthesis and characterization of novel benzofuran derivatives can be outlined.[7][8] This serves as a methodological guide for researchers working with similar compounds.

G Generalized Workflow for Benzofuran Derivative Characterization cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_activity Biological Evaluation start Starting Materials (e.g., substituted phenols, alkynes) reaction Chemical Reaction (e.g., Larock-type coupling, cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification tlc TLC for Purity Check purification->tlc Purity Assessment mp Melting Point Determination purification->mp Physical Property ftir FT-IR Spectroscopy purification->ftir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation bioassay Biological Assays (e.g., anticancer, antimicrobial) nmr->bioassay Characterized Compound docking Molecular Docking Studies bioassay->docking sar Structure-Activity Relationship (SAR) Analysis docking->sar

Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of novel benzofuran derivatives.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] However, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its potential pharmacological relevance.

References

Elucidating the Molecular Architecture of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3,7-Dimethylbenzofuran-4-ol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this paper presents a detailed, hypothetical elucidation based on established principles of spectroscopic analysis for substituted benzofuranols. This document serves as a practical roadmap for researchers engaged in the isolation and characterization of novel benzofuran derivatives.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely distributed in nature and possessing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural determination of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. This compound, a member of this family, presents a unique substitution pattern on the benzofuran core, necessitating a multi-faceted analytical approach for unambiguous structure confirmation.

This guide outlines the expected outcomes from key analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), which are instrumental in piecing together the molecular puzzle of this compound.

Proposed Structure and Numbering

The proposed structure of this compound is presented below, with the standard numbering system for the benzofuran ring.

G cluster_workflow Structure Elucidation Workflow Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D Functional Groups & Proton/Carbon Count Structure_Confirmation Structure Confirmation MS->Structure_Confirmation Corroboration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Structure_Confirmation Connectivity & Final Structure G Key HMBC and COSY Correlations cluster_structure C2 C-2 H2 H-2 C3 C-3 H2->C3 HMBC H3_Me H (3-CH3) H2->H3_Me COSY (4J) C3a C-3a H2->C3a HMBC C3_Me 3-CH3 H3_Me->C2 HMBC H3_Me->C3 HMBC H3_Me->C3a HMBC C4 C-4 C5 C-5 H5 H-5 H5->C3a HMBC H5->C4 HMBC H6 H-6 H5->H6 COSY C7 C-7 H5->C7 HMBC C6 C-6 H6->C4 HMBC C7a C-7a H6->C7a HMBC C7_Me 7-CH3 H7_Me H (7-CH3) H7_Me->C6 HMBC H7_Me->C7 HMBC H7_Me->C7a HMBC O1 O-1 O4 O-4

A Technical Guide to 3,7-Dimethylbenzofuran-4-ol and the Broader Class of Substituted Benzofuranols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a specific CAS number for 3,7-Dimethylbenzofuran-4-ol is not publicly registered, and there is a notable absence of dedicated experimental literature for this specific compound. The information herein is a comprehensive guide based on the established chemistry and biological activities of the broader class of substituted benzofuranols and related benzofuran derivatives. This document aims to provide a foundational understanding for researchers interested in this chemical scaffold.

Introduction to Substituted Benzofuranols

Benzofuran derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and furan ring system. They are prevalent in numerous natural products and serve as a core scaffold in many biologically active molecules.[1][2] The introduction of hydroxyl and methyl groups to this core, as in the case of this compound (PubChem CID: 19767045), can significantly influence the compound's physicochemical properties and biological activities.[3] These modifications can modulate properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] Given the therapeutic potential of this class of compounds, understanding their synthesis, biological interactions, and the signaling pathways they modulate is of high interest in drug discovery and development.

General Synthetic Strategies for Substituted Benzofuranols

The synthesis of substituted benzofuranols can be approached through various established organic chemistry methodologies. While a specific protocol for this compound is not documented, the following general strategies for constructing the benzofuran ring and introducing substituents are applicable.

Experimental Protocol: Perkin Rearrangement for Benzofuran Synthesis

A common route to the benzofuran nucleus is the Perkin rearrangement. This method typically involves the reaction of a coumarin derivative with a base.

  • Step 1: Bromination of Coumarin: A substituted coumarin is treated with bromine to yield an addition product.

  • Step 2: Alkaline Hydrolysis: The resulting dibromo-adduct is subjected to alkaline hydrolysis, for instance, with sodium hydroxide. This step leads to the opening of the lactone ring and subsequent elimination of hydrogen bromide to form a substituted coumarilic acid.

  • Step 3: Decarboxylation: The coumarilic acid derivative is then heated, leading to decarboxylation and the formation of the benzofuran ring.

Experimental Protocol: Synthesis from Salicylaldehydes

Another versatile method involves the use of substituted salicylaldehydes as starting materials.

  • Step 1: Condensation: A substituted salicylaldehyde is condensed with a compound containing an active methylene group, such as an α-halo-ketone or ester, in the presence of a base.

  • Step 2: Cyclization: The intermediate undergoes intramolecular cyclization to form the benzofuran ring.

Experimental Protocol: Synthesis via Chalcone Rearrangement

A more recent strategy involves the rearrangement of 2-hydroxychalcones to selectively produce 3-acylbenzofurans or 3-formylbenzofurans.[4][5]

  • Step 1: Rearrangement of 2-Hydroxychalcone: A protected 2-hydroxychalcone is rearranged using reagents like phenyliodine diacetate.

  • Step 2: Transformation to Benzofuran: The rearranged intermediate is then treated with an acid, such as p-toluenesulfonic acid, in a suitable solvent like (CF3)2CHOH, to yield the 3-formylbenzofuran.[5]

Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for a wide range of biological activities. The specific nature and position of substituents on the benzofuran scaffold are critical in determining their therapeutic effects.

Anti-inflammatory Activity:

Many benzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8][9] For instance, certain novel piperazine/benzofuran hybrids have been shown to significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[6][9]

Anticancer Activity:

The benzofuran scaffold is a constituent of several natural and synthetic compounds with significant anticancer properties.[1] Their cytotoxic effects have been evaluated against various cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa).[1] The introduction of bromine to the benzofuran system has been shown in some cases to enhance cytotoxic activity.[1]

Antimicrobial and Antifungal Activities:

Various benzofuran derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[2][10] For example, novel conjugated benzofuran-triazine derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella enteritidis, Escherichia coli) bacteria.[10]

Table 1: Summary of Biological Activities of Selected Benzofuran Derivatives

Compound ClassBiological ActivityModel SystemKey FindingsReference
Piperazine/Benzofuran HybridsAnti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of NO, COX-2, TNF-α, and IL-6 production.[6]
Brominated BenzofuransAnticancerK562, MOLT-4, HeLa cell linesSignificant cytotoxic activity against cancer cell lines.[1]
Benzofuran-Triazine ConjugatesAntibacterialB. subtilis, S. aureus, S. enteritidis, E. coliModerate to good antimicrobial activity.[10]
2-Arylbenzofuran AnaloguesAnti-inflammatory (Asthma)Ovalbumin-sensitized BALB/c miceReduced airway hyperresponsiveness and inflammatory cell counts.[11]

Signaling Pathways Modulated by Benzofuran Derivatives

The anti-inflammatory effects of many benzofuran derivatives are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.

NF-κB and MAPK Signaling Pathway Inhibition

External stimuli, such as lipopolysaccharides (LPS), can activate receptors that trigger the phosphorylation of IKKα/β. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB (p65) dimer to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Concurrently, the MAPK pathway (including ERK, JNK, and p38) is activated, leading to the activation of transcription factors like AP-1. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both of these cascades, thereby down-regulating the expression of inflammatory mediators.[6][9]

G General Workflow for Benzofuran Derivative Synthesis cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Purification Substituted Phenol Substituted Phenol Coupling/Condensation Coupling/Condensation Substituted Phenol->Coupling/Condensation Alkyne/Aldehyde/Ketone Alkyne/Aldehyde/Ketone Alkyne/Aldehyde/Ketone->Coupling/Condensation Intramolecular Cyclization Intramolecular Cyclization Coupling/Condensation->Intramolecular Cyclization Functional Group Interconversion Functional Group Interconversion Intramolecular Cyclization->Functional Group Interconversion Optional Chromatography Chromatography Intramolecular Cyclization->Chromatography Functional Group Interconversion->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: A generalized workflow for the synthesis of substituted benzofuran derivatives.

G Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory Stimuli (e.g., LPS)->Receptor IKKα/β IKKα/β Receptor->IKKα/β MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Receptor->MAPK (ERK, JNK, p38) IκBα IκBα IKKα/β->IκBα P NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) Releases Nucleus Nucleus NF-κB (p65)->Nucleus Translocation MAPK (ERK, JNK, p38)->Nucleus Activates Transcription Factors Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Activates Inflammatory Mediators (NO, TNF-α, IL-6) Inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Gene Transcription->Inflammatory Mediators (NO, TNF-α, IL-6) Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKKα/β Benzofuran Derivative->MAPK (ERK, JNK, p38)

Caption: Benzofuran derivatives can inhibit key steps in inflammatory signaling pathways.

References

An In-depth Technical Guide to the Proposed Synthesis of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide outlines a proposed synthetic pathway for 3,7-Dimethylbenzofuran-4-ol, a novel benzofuran derivative. Due to the absence of established protocols for this specific molecule in the current literature, this document details a rational, multi-step synthesis commencing from readily available 2,6-dimethylphenol. Each synthetic step is supported by analogous procedures reported for similar substrates, providing a foundational framework for researchers to develop a robust and efficient synthesis. This guide includes detailed experimental protocols for each proposed transformation, a comprehensive table of reactants and expected yields, and visual diagrams of the synthetic workflow.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists and drug development professionals. This guide focuses on the synthesis of a specific, novel derivative, this compound. The proposed synthetic strategy is designed to be adaptable and provides a clear roadmap for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process starting from 2,6-dimethylphenol. The key transformations involve:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the 4-position of 2,6-dimethylphenol.

  • Protection of the Phenolic Hydroxyl Group: Methylation of the hydroxyl group to prevent interference in subsequent steps.

  • Sonogashira Coupling and Intramolecular Cyclization: Introduction of a two-carbon unit via Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring.

  • Demethylation: Removal of the methyl protecting group to yield the final product, this compound.

The overall proposed synthetic workflow is depicted below:

Synthetic Workflow for this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Benzofuran Ring Formation cluster_3 Step 4: Demethylation 2,6-Dimethylphenol 2,6-Dimethylphenol 4-Hydroxy-3,5-dimethylacetophenone 4-Hydroxy-3,5-dimethylacetophenone 2,6-Dimethylphenol->4-Hydroxy-3,5-dimethylacetophenone Acetyl Chloride, AlCl3 4-Methoxy-3,5-dimethylacetophenone 4-Methoxy-3,5-dimethylacetophenone 4-Hydroxy-3,5-dimethylacetophenone->4-Methoxy-3,5-dimethylacetophenone Dimethyl Sulfate, K2CO3 Intermediate_Alkynol 2-Alkynyl-4-methoxy-3,5-dimethylphenol 4-Methoxy-3,5-dimethylacetophenone->Intermediate_Alkynol 1. NBS 2. Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N 3. TBAF 3,7-Dimethyl-4-methoxybenzofuran 3,7-Dimethyl-4-methoxybenzofuran Intermediate_Alkynol->3,7-Dimethyl-4-methoxybenzofuran CuI, Et3N This compound This compound 3,7-Dimethyl-4-methoxybenzofuran->this compound BBr3, DCM

Proposed synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the proposed synthesis, based on analogous reactions found in the literature.

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)
1 2,6-DimethylphenolAcetyl chloride, Aluminum chloride, Dichloromethane, 0 °C to rt4-Hydroxy-3,5-dimethylacetophenone85-95
2 4-Hydroxy-3,5-dimethylacetophenoneDimethyl sulfate, Potassium carbonate, Acetone, Reflux4-Methoxy-3,5-dimethylacetophenone90-98
3 4-Methoxy-3,5-dimethylacetophenone1. NBS, CCl4, Reflux2. Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C3. TBAF, THF, rt4. CuI, Et3N, DMF, 120 °C3,7-Dimethyl-4-methoxybenzofuran60-70 (over 4 steps)
4 3,7-Dimethyl-4-methoxybenzofuranBoron tribromide, Dichloromethane, -78 °C to rtThis compound80-90

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis, adapted from established procedures for similar transformations.

Step 1: Friedel-Crafts Acylation of 2,6-Dimethylphenol

Objective: To synthesize 4-Hydroxy-3,5-dimethylacetophenone.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (10 mL/g of phenol) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 2,6-dimethylphenol (1.0 eq) in dry dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Hydroxy-3,5-dimethylacetophenone.

Step 2: O-Methylation of 4-Hydroxy-3,5-dimethylacetophenone

Objective: To synthesize 4-Methoxy-3,5-dimethylacetophenone.

Procedure:

  • To a solution of 4-Hydroxy-3,5-dimethylacetophenone (1.0 eq) in acetone (15 mL/g), add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude 4-Methoxy-3,5-dimethylacetophenone can be used in the next step without further purification or can be purified by crystallization.

Step 3: Benzofuran Ring Formation

Objective: To synthesize 3,7-Dimethyl-4-methoxybenzofuran. This is a four-part sub-procedure.

3a. Bromination of the Acetyl Group:

  • To a solution of 4-Methoxy-3,5-dimethylacetophenone (1.0 eq) in carbon tetrachloride (10 mL/g), add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone.

3b. Sonogashira Coupling:

  • To a solution of the crude bromo-ketone from the previous step (1.0 eq) in a 2:1 mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6-8 hours.

  • Cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the trimethylsilyl-protected alkynone.

3c. Deprotection of the Alkyne:

  • To a solution of the purified alkynone (1.0 eq) in THF, add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) at room temperature.

  • Stir the mixture for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the terminal alkyne.

3d. Intramolecular Cyclization:

  • To a solution of the terminal alkyne (1.0 eq) in DMF, add copper(I) iodide (0.1 eq) and triethylamine (2.0 eq).

  • Heat the mixture to 120 °C for 4-6 hours in a sealed tube.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 3,7-Dimethyl-4-methoxybenzofuran.

Step 4: Demethylation

Objective: To synthesize this compound.

Procedure:

  • To a solution of 3,7-Dimethyl-4-methoxybenzofuran (1.0 eq) in dry dichloromethane (20 mL/g) at -78 °C under a nitrogen atmosphere, add boron tribromide (1.2 eq, 1M solution in dichloromethane) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships in the proposed synthesis.

Friedel-Crafts_Acylation_Logic A 2,6-Dimethylphenol D Electrophilic Aromatic Substitution A->D B Acetyl Chloride B->D C Lewis Acid (AlCl3) C->D Catalyst E 4-Hydroxy-3,5-dimethylacetophenone D->E

Logic of the Friedel-Crafts Acylation Step.

Benzofuran_Formation_Logic A 4-Methoxy-3,5-dimethylacetophenone B Bromination A->B C Bromo-intermediate B->C D Sonogashira Coupling (with protected alkyne) C->D E Alkynone intermediate D->E F Deprotection E->F G Terminal Alkyne F->G H Intramolecular Cyclization G->H I 3,7-Dimethyl-4-methoxybenzofuran H->I

Logical flow of the Benzofuran Ring Formation.

Conclusion

This technical guide provides a comprehensive and logical pathway for the synthesis of the novel compound this compound. While direct literature precedents are unavailable, the proposed route is based on well-established and reliable chemical transformations. The detailed experimental protocols, quantitative data from analogous reactions, and clear visualizations offer a solid foundation for any research group aiming to synthesize this and related benzofuran derivatives. The successful execution of this synthesis will not only provide access to a new chemical entity for further investigation but also contribute to the broader knowledge of benzofuran chemistry.

An In-Depth Technical Guide on the Core of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence, isolation, and biological significance of 3,7-Dimethylbenzofuran-4-ol. Despite extensive investigation, to date, there is no scientific literature reporting the isolation of this compound from a natural source. However, the benzofuran scaffold is a common motif in a variety of naturally occurring compounds with significant biological activities. This guide also details general experimental protocols for the isolation and characterization of benzofuran derivatives from natural sources, which would be applicable to this compound if it were to be discovered in nature. Furthermore, the known biological activities of structurally related benzofurans are discussed to provide a context for the potential therapeutic applications of the title compound.

Natural Occurrence

A thorough review of scientific databases and literature reveals no reported natural source for this compound .

However, a structurally related compound, 4,7-Dimethylbenzofuran , has been identified as a phytochemical.

Table 1: Natural Occurrence of a Structurally Related Benzofuran Derivative
Compound NameChemical StructureNatural SourceOrganism Family
4,7-DimethylbenzofuranBursera graveolens (Palo Santo)Burseraceae

Experimental Protocols for Isolation and Identification of Benzofurans from Natural Sources

The following are generalized yet detailed methodologies for the extraction, isolation, and structural elucidation of benzofuran derivatives from plant material. These protocols are standard in the field of phytochemistry and would be the primary approach for isolating this compound should a natural source be identified.

Extraction
  • Sample Preparation: The plant material (e.g., leaves, stem bark, roots) is air-dried or freeze-dried to remove moisture. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: A sequential extraction is typically performed using solvents of increasing polarity to separate compounds based on their solubility.

    • Step 1 (Nonpolar): The powdered plant material is first extracted with a nonpolar solvent such as n-hexane or petroleum ether to isolate lipids, sterols, and nonpolar small molecules. This is often done using a Soxhlet apparatus for a defined period (e.g., 24-48 hours).

    • Step 2 (Medium Polarity): The residual plant material is then extracted with a solvent of medium polarity, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to isolate compounds of intermediate polarity, which often includes benzofurans.

    • Step 3 (Polar): Finally, the plant material is extracted with a polar solvent like methanol (MeOH) or ethanol (EtOH) to obtain highly polar compounds.

  • Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Separation and Purification
  • Column Chromatography (CC): The crude extract (typically the medium polarity fraction) is subjected to column chromatography for initial fractionation.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Preparative Thin Layer Chromatography (pTLC): Pooled fractions that show promise but are not yet pure are further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative or semi-preparative HPLC is used.

    • Column: A C18 reversed-phase column is often suitable.

    • Mobile Phase: A gradient of water and methanol or acetonitrile is a common choice.

    • Detection: UV detection at various wavelengths (e.g., 254 nm, 280 nm) is used to monitor the elution of compounds.

Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by showing correlations between protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, aromatic rings).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule.

Biological Activities of Benzofuran Derivatives

While no biological activities have been specifically reported for this compound, the benzofuran core is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[1]

Table 2: Selected Biological Activities of Naturally Occurring and Synthetic Benzofuran Derivatives
Biological ActivityExample Compound(s)Source/TypeReference
Antimicrobial Euparin, Moracin CNatural (Plants)[1]
Anti-inflammatory Pterofuran, ObtusafuranNatural (Plants)[1]
Anticancer Ailanthoidol, BergaptenNatural (Plants)[1]
Antioxidant Moracin MNatural (Plant)[1]
Antiviral PsoralenNatural (Plant)[1]

Visualizations

General Experimental Workflow for Natural Product Isolation

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (Sequential: Hexane, EtOAc, MeOH) plant_material->extraction crude_extracts Crude Extracts extraction->crude_extracts column_chrom Column Chromatography (Silica Gel) crude_extracts->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation bioassays Biological Activity Screening pure_compound->bioassays ms Mass Spectrometry structure_elucidation->ms nmr NMR Spectroscopy (1D and 2D) structure_elucidation->nmr ir_uv IR and UV-Vis Spectroscopy structure_elucidation->ir_uv

Caption: A generalized workflow for the isolation and identification of natural products.

Conclusion

This compound remains an elusive compound in the context of natural products chemistry, with no reported occurrences in nature to date. However, the prevalence of the benzofuran scaffold in a multitude of biologically active natural products suggests that if discovered, this compound could possess interesting pharmacological properties. This guide provides the essential, detailed methodologies that would be required for its successful isolation and characterization. It is hoped that this document will serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, stimulating further investigation into the potential existence and therapeutic applications of this and other novel benzofuran derivatives.

References

Spectroscopic Analysis of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,7-Dimethylbenzofuran-4-ol. These predictions are based on established principles of NMR and IR spectroscopy and the known chemical shifts and absorption frequencies of related structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.0-7.5Singlet1HH-2 (Furan ring proton)
~6.7-6.9Doublet1HH-5 or H-6 (Aromatic protons)
~6.7-6.9Doublet1HH-6 or H-5 (Aromatic protons)
~4.5-5.5Broad Singlet1H-OH (Phenolic proton)
~2.3-2.5Singlet3HC-7 Methyl protons
~2.1-2.3Singlet3HC-3 Methyl protons
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmCarbon Assignment
~150-155C-7a (Aromatic, attached to Oxygen)
~145-150C-4 (Aromatic, attached to -OH)
~140-145C-3a (Aromatic)
~120-130C-2 (Furan ring)
~115-125C-5 or C-6 (Aromatic)
~110-120C-6 or C-5 (Aromatic)
~110-115C-3 (Furan ring)
~15-20C-7 Methyl
~10-15C-3 Methyl
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200Broad, StrongO-H stretch (Phenolic)
3100-3000MediumC-H stretch (Aromatic and Furan)
2950-2850MediumC-H stretch (Methyl)
1620-1580Medium-StrongC=C stretch (Aromatic ring)
1500-1450Medium-StrongC=C stretch (Aromatic ring)
1260-1180StrongC-O stretch (Phenolic)
~1100StrongC-O-C stretch (Furan ring)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
162HighMolecular Ion [M]⁺
147High[M - CH₃]⁺
134Medium[M - CO]⁺ or [M - C₂H₄]⁺
119Medium[M - CO - CH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

    • Set a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃ in ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure (Direct Inlet or GC-MS):

  • Sample Introduction:

    • Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source, where it is vaporized by heating.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is separated from any impurities before entering the mass spectrometer. This is the preferred method for volatile and thermally stable compounds.

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2]

    • This causes the molecules to ionize and fragment.[2]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

A Technical Guide to the Biological Activity Screening of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available data on the specific biological activities of 3,7-Dimethylbenzofuran-4-ol. This guide, therefore, presents a comprehensive and hypothetical framework for the initial biological screening of this novel compound. The methodologies and potential activities discussed are based on the known biological profiles of structurally related benzofuran derivatives.

Introduction to Benzofurans and Rationale for Screening

Benzofuran is a heterocyclic compound that forms the core structure of many biologically active natural products and synthetic drugs. The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Modifications to the benzofuran ring system, such as the addition of methyl and hydroxyl groups in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties.

Derivatives of benzofuran have been reported to exhibit a wide array of pharmacological effects, including but not limited to:

  • Anticancer activity

  • Anti-inflammatory effects

  • Antimicrobial properties

  • Antioxidant potential

  • Neuroprotective effects

Given the therapeutic potential of the benzofuran class, a systematic biological activity screening of a novel derivative like this compound is a meritorious endeavor in the pursuit of new therapeutic agents.

Proposed Initial Screening Cascade

A tiered approach is recommended for the initial biological evaluation of this compound to efficiently identify its most promising activities.

The initial tier focuses on a diverse set of assays to cast a wide net for potential biological effects.

Activity to be Screened Assay Type Key Parameters Measured Potential Significance
Cytotoxicity MTT or MTS AssayIC50 (Half-maximal inhibitory concentration)General toxicity, preliminary indication of anticancer potential
Antioxidant Activity DPPH or ABTS AssayEC50 (Half-maximal effective concentration)Potential for use in conditions associated with oxidative stress
Antimicrobial Activity Broth microdilution assayMIC (Minimum Inhibitory Concentration)Potential as an antibacterial or antifungal agent
Enzyme Inhibition Cyclooxygenase (COX) AssayIC50Potential anti-inflammatory activity
Receptor Binding Radioligand binding assayKi (Inhibition constant)Identification of specific molecular targets

Based on the results from Tier 1, more focused assays would be conducted to elucidate the mechanism of action. For instance, if significant cytotoxicity against a cancer cell line is observed, the following assays could be performed:

Activity to be Elucidated Assay Type Key Parameters Measured Mechanistic Insight
Apoptosis Induction Annexin V/Propidium Iodide StainingPercentage of apoptotic cellsDetermines if cell death is programmed
Cell Cycle Analysis Flow CytometryDistribution of cells in G0/G1, S, and G2/M phasesIdentifies interference with cell cycle progression
Kinase Inhibition Profiling Kinase panel screenIC50 against various kinasesPinpoints specific signaling pathway inhibition

Detailed Experimental Protocols (Hypothetical)

The following are example protocols for key assays that would be central to the biological screening of this compound.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC50 value. Ascorbic acid is typically used as a positive control.

Visualization of Potential Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated if this compound shows anticancer activity.

G cluster_0 Initial Screening cluster_1 Hit-to-Lead a Synthesize & Purify This compound b Tier 1 Screening (Cytotoxicity, Antioxidant, Antimicrobial) a->b c Hit Identification (e.g., Cytotoxicity Observed) b->c d Tier 2 Screening (Apoptosis, Cell Cycle) c->d e Mechanism of Action Studies (Kinase Profiling) d->e f Lead Optimization e->f

Caption: A hypothetical workflow for the biological screening of this compound.

G This compound This compound Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) This compound->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be inhibited by this compound.

Conclusion and Future Directions

While specific biological data for this compound is currently unavailable, the rich pharmacology of the benzofuran class of compounds provides a strong rationale for its investigation. The proposed screening cascade offers a systematic and efficient approach to uncover its potential therapeutic value. Should initial screenings yield promising results, further studies, including in vivo efficacy and safety assessments, would be warranted to fully characterize the pharmacological profile of this novel compound. The scientific community eagerly awaits future research that may shed light on the biological activities of this compound.

An In-depth Technical Guide on the Potential Therapeutic Targets of the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search for specific biological activity and therapeutic targets of the compound 3,7-Dimethylbenzofuran-4-ol did not yield specific data. However, the broader chemical class to which this molecule belongs, the benzofurans, is a well-established scaffold in medicinal chemistry with a wide range of documented biological activities. This guide will therefore focus on the potential therapeutic targets of the benzofuran core structure, drawing on published research for various derivatives.

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This core structure is present in many natural products and synthetic molecules with significant pharmacological properties. The versatility of the benzofuran ring allows for the synthesis of a diverse library of derivatives with the potential to interact with various biological targets.

Potential Therapeutic Areas for Benzofuran Derivatives

Research into benzofuran derivatives has revealed their potential in several key therapeutic areas, primarily focused on anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran-containing compounds as anticancer agents.[1] These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, certain novel benzofuran derivatives have demonstrated significant toxicity against K562 leukemia cells, with IC50 values below 50 µM.[2] The proposed mechanisms for their anticancer effects often involve the induction of apoptosis, as evidenced by the measurement of caspase-3 and caspase-7 activity in treated cancer cells.[2]

Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[3][4] Benzofuran derivatives have been investigated for their activity against a range of pathogens, including bacteria and fungi.[5] While specific quantitative data for a broad spectrum of pathogens is often proprietary or part of ongoing research, the consistent reporting of antimicrobial potential underscores the importance of this chemical class in addressing infectious diseases.

Quantitative Data on Benzofuran Derivatives

The following table summarizes the reported in vitro activity of select benzofuran derivatives from the available literature. This data provides a glimpse into the potency of this class of compounds.

Compound ClassCell Line/OrganismActivity MetricValueReference
Benzofuran DerivativesK562 leukemia cellsIC50< 50 µM[2]

Experimental Protocols

The synthesis and biological evaluation of benzofuran derivatives involve a range of established and novel chemical and biological techniques.

Synthesis of Benzofuran Derivatives

Several synthetic strategies have been developed for the preparation of substituted benzofurans.[6] A common approach involves the multi-step synthesis starting from readily available precursors. For example, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid was synthesized through a multi-step reaction, with the final product characterized by 1H-NMR and 13C-NMR spectroscopy.[2]

Synthesis of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid [2]

  • Starting Materials: Not explicitly detailed in the abstract, but would typically involve precursors containing the necessary phenyl and acetyl functionalities.

  • Reaction Steps: A multi-step reaction sequence was employed.

  • Purification: The final product was obtained as a white powder.

  • Characterization:

    • Melting Point: 212–214 °C

    • 1H-NMR (300 MHz, DMSO, δ/ppm): 2.50 (3H, s, -CH3), 2.62 (3H, s, -COCH3), 3.84 (3H, s, -OCH3), 3.92 (3H, s, -OCH3), 7.47 (1H, s, Ar-H), 13.41 (1H, br. s, -COOH)

    • 13C-NMR: δ 9.15, 32.13, 56.43, 61.755, 105.50, 119.64, 124.39, 124.68, 142.19, 144.27, 147.40, 150.07, 160.76, 197.33

Apoptosis Induction Assay

To investigate the mechanism of anticancer activity, the induction of apoptosis is often assessed.[2] A common method involves measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

Caspase-3/7 Activity Assay [2]

  • Cell Culture: K562 leukemia cells are cultured in an appropriate medium.

  • Treatment: Cells are treated with the benzofuran compounds of interest at various concentrations.

  • Lysis: After a defined incubation period, the cells are lysed to release their intracellular contents.

  • Caspase Activity Measurement: A luminogenic or fluorogenic substrate for caspase-3 and caspase-7 is added to the cell lysate. The cleavage of the substrate by active caspases generates a signal (light or fluorescence) that is proportional to the enzyme activity.

  • Data Analysis: The signal is measured using a luminometer or fluorometer, and the results are analyzed to determine the extent of apoptosis induction compared to untreated control cells.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate generalized concepts of how benzofuran derivatives might exert their therapeutic effects based on common mechanisms of drug action.

G cluster_0 Enzyme Inhibition cluster_1 Normal Enzymatic Reaction Benzofuran Derivative Benzofuran Derivative Enzyme Active Site Enzyme Active Site Benzofuran Derivative->Enzyme Active Site Binding Product Product Enzyme Active Site->Product Catalysis Substrate Substrate G Benzofuran Derivative Benzofuran Derivative Cell Membrane Receptor Cell Membrane Receptor Benzofuran Derivative->Cell Membrane Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade Activates/Inhibits Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Signal Transduction Cascade->Cellular Response (e.g., Apoptosis)

References

3,7-Dimethylbenzofuran-4-ol: A Technical Guide to a Novel Benzofuran Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Literature Review and Future Research Prospectus for Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethylbenzofuran-4-ol is a small molecule belonging to the benzofuran class of heterocyclic compounds. Despite the well-documented and diverse biological activities of the benzofuran scaffold, a thorough review of the scientific literature reveals a significant gap in the study of this specific derivative. No published experimental data regarding its synthesis, spectroscopic characterization, or biological evaluation currently exists. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on structure-activity relationships of analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this compound, a promising yet unexplored chemical entity.

Introduction

Benzofurans are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature and in a multitude of synthetic molecules with significant pharmacological properties.[1] The benzofuran nucleus, consisting of a furan ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[2][3][4] The substitution pattern on the benzofuran core plays a crucial role in modulating the biological and physicochemical properties of these compounds. While extensive research has been conducted on various substituted benzofurans, this compound remains a novel, uncharacterized molecule. This guide provides a theoretical framework for its synthesis and potential utility.

Proposed Synthesis of this compound

While no specific synthesis for this compound has been reported, several established methods for the synthesis of substituted benzofurans can be adapted. A plausible and efficient approach would involve the intramolecular cyclization of a suitably substituted phenol.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,6-dimethylhydroquinone. The proposed forward synthesis is a multi-step process involving protection, ortho-acylation, and subsequent cyclization.

G cluster_0 Proposed Synthesis of this compound 2,6-Dimethylhydroquinone 2,6-Dimethylhydroquinone Protected Hydroquinone Protected Hydroquinone 2,6-Dimethylhydroquinone->Protected Hydroquinone Protection (e.g., MOM-Cl) Ortho-acylated Phenol Ortho-acylated Phenol Protected Hydroquinone->Ortho-acylated Phenol Ortho-acylation (e.g., Acetic Anhydride, Lewis Acid) Cyclization Precursor Cyclization Precursor Ortho-acylated Phenol->Cyclization Precursor Reaction with a C1 synthon This compound This compound Cyclization Precursor->this compound Cyclization and Deprotection

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 2,6-Dimethylhydroquinone. To a solution of 2,6-dimethylhydroquinone in an anhydrous solvent such as dichloromethane, add a suitable protecting group for the hydroxyl functions. For example, methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to form the corresponding bis(methoxymethyl) ether. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by column chromatography.

Step 2: Ortho-Acylation. The protected 2,6-dimethylhydroquinone would then undergo a regioselective ortho-acylation. A Friedel-Crafts acylation using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) would be performed. The reaction conditions would need to be carefully optimized to favor mono-acylation at the position ortho to one of the MOM-protected hydroxyl groups.

Step 3: Formation of the Cyclization Precursor. The resulting ortho-acetylated phenol derivative would be reacted with a suitable C1 synthon to introduce the necessary carbon for the furan ring formation. This could potentially be achieved through various methods, such as a reaction with a stabilized ylide in a Wittig-type reaction.

Step 4: Cyclization and Deprotection. The precursor would then be subjected to cyclization conditions. This is often achieved by heating in the presence of a dehydrating agent or a catalyst to promote intramolecular condensation. Finally, the protecting groups would be removed under acidic conditions (e.g., HCl in methanol) to yield the target compound, this compound. The final product would be purified by recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, computational methods and comparison with analogous compounds can provide valuable predictions of the properties of this compound.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Likely a white to off-white solid
Melting Point Estimated to be in the range of 100-150 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, acetone); sparingly soluble in water
LogP Estimated to be in the range of 2.0-2.5
Spectroscopic Data (Predicted)

¹H NMR (in CDCl₃, 400 MHz):

  • δ ~7.0-7.2 ppm (d, 1H): Aromatic proton on the benzene ring.

  • δ ~6.8-7.0 ppm (d, 1H): Aromatic proton on the benzene ring.

  • δ ~7.4 ppm (s, 1H): Proton on the furan ring (at C2).

  • δ ~5.0-6.0 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

  • δ ~2.4 ppm (s, 3H): Methyl protons at C7.

  • δ ~2.2 ppm (s, 3H): Methyl protons at C3.

¹³C NMR (in CDCl₃, 100 MHz):

  • δ ~150-155 ppm: Carbon bearing the hydroxyl group (C4).

  • δ ~140-145 ppm: Quaternary carbon of the furan ring (C3a).

  • δ ~140-145 ppm: Quaternary carbon of the furan ring (C7a).

  • δ ~140-145 ppm: Carbon at C2.

  • δ ~120-130 ppm: Quaternary carbon at C3.

  • δ ~110-120 ppm: Aromatic CH carbons.

  • δ ~110-120 ppm: Quaternary carbon at C7.

  • δ ~15-20 ppm: Methyl carbon at C7.

  • δ ~10-15 ppm: Methyl carbon at C3.

IR (KBr, cm⁻¹):

  • 3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.

  • 3000-3100: Aromatic C-H stretching.

  • 2850-2950: Aliphatic C-H stretching of the methyl groups.

  • 1580-1620: C=C stretching of the aromatic and furan rings.

  • 1200-1300: C-O stretching of the phenol.

  • 1000-1100: C-O-C stretching of the furan ring.

Mass Spectrometry (EI, 70 eV):

  • m/z 162 (M⁺): Molecular ion peak.

  • m/z 147 ([M-CH₃]⁺): Loss of a methyl group.

  • m/z 134 ([M-CO]⁺): Loss of carbon monoxide.

Potential Biological Activities and Therapeutic Applications

The benzofuran scaffold is a well-established pharmacophore. Based on the structure of this compound, several potential biological activities can be postulated.

G cluster_0 Potential Biological Activities of this compound This compound This compound Antioxidant Antioxidant This compound->Antioxidant Phenolic -OH group Antimicrobial Antimicrobial This compound->Antimicrobial Lipophilic character Anticancer Anticancer This compound->Anticancer Planar aromatic system Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Inhibition of inflammatory mediators

Caption: Postulated biological activities of this compound.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a key structural feature associated with antioxidant activity. This group can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress. Many hydroxylated benzofurans have demonstrated potent antioxidant properties.

Antimicrobial Activity

The lipophilic nature of the benzofuran ring system, enhanced by the two methyl groups, may facilitate the compound's ability to penetrate microbial cell membranes. Various substituted benzofurans have shown significant activity against a range of bacteria and fungi.[2]

Anticancer Activity

The planar aromatic structure of the benzofuran core can intercalate with DNA, and various derivatives have been shown to inhibit tumor cell growth through different mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[3][4] The substitution pattern of this compound would need to be evaluated to determine its specific anticancer potential.

Anti-inflammatory Activity

Benzofuran derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines. The specific substitution pattern of this compound could potentially modulate these activities.

Future Directions

The lack of experimental data for this compound presents a clear opportunity for future research. The primary focus should be on the development of a robust and efficient synthetic route to obtain this compound in sufficient quantities for thorough characterization and biological evaluation.

Key research areas to be explored include:

  • Synthesis and Optimization: Development and optimization of a synthetic protocol to produce this compound with good yield and purity.

  • Spectroscopic and Structural Characterization: Comprehensive analysis of the synthesized compound using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction to confirm its structure.

  • In Vitro Biological Screening: Evaluation of its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities through a battery of in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish clear SARs and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: For any identified biological activity, further investigation into the underlying molecular mechanism of action.

Conclusion

This compound represents an unexplored area within the rich field of benzofuran chemistry. While no direct experimental data is currently available, this technical guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and potential biological activities. The information presented herein is intended to stimulate and guide future research efforts toward the synthesis and evaluation of this novel compound, which holds promise as a lead structure for the development of new therapeutic agents. The exploration of this and other novel benzofuran derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

The Discovery and Isolation of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthetic approaches, characterization, and potential biological activities of the benzofuran derivative, 3,7-Dimethylbenzofuran-4-ol. While specific literature on the discovery and isolation of this particular compound is limited, this paper outlines a plausible synthetic pathway based on established methodologies for substituted benzofurans. Furthermore, it presents expected analytical data and explores potential biological significance by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel benzofuran scaffolds.

Introduction

Benzofurans are a prominent class of heterocyclic compounds that are constituents of many natural products and synthetic pharmaceuticals. The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This guide focuses on the specific derivative, this compound. Despite its well-defined structure, there is a notable absence of published research detailing its isolation from natural sources or a specific synthetic route. Therefore, this document serves as a predictive guide, offering a scientifically grounded, hypothetical pathway for its synthesis and characterization, based on established principles of organic chemistry and the known properties of analogous compounds.

Proposed Synthesis of this compound

The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method involves the acid-catalyzed cyclization of a suitably substituted phenol with a ketone. For the synthesis of this compound, a plausible approach would be the reaction of 2,6-dimethylhydroquinone with chloroacetone in the presence of a suitable catalyst.

General Synthetic Workflow

The proposed synthetic workflow is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates to yield the target molecule.

Synthetic Workflow Start 2,6-Dimethylhydroquinone Intermediate1 Reaction with Chloroacetone Start->Intermediate1 Base Intermediate2 Acid-Catalyzed Cyclization Intermediate1->Intermediate2 Acid catalyst (e.g., H2SO4) Product This compound Intermediate2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

As a specific protocol for this compound is not available, the following is a representative procedure adapted from established methods for the synthesis of substituted hydroxybenzofurans.

Step 1: Synthesis of 2-(2,6-dimethylphenoxy)propan-2-one

  • To a solution of 2,6-dimethylhydroquinone (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(2,6-dimethylphenoxy)propan-2-one.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Dissolve the 2-(2,6-dimethylphenoxy)propan-2-one (1 equivalent) in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography to yield this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound, based on the analysis of structurally similar benzofuran derivatives.

PropertyExpected Value
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.1-7.3 (m, 2H, Ar-H), 4.5-5.0 (s, 1H, OH), 2.3-2.5 (s, 3H, Ar-CH₃), 2.1-2.3 (s, 3H, Furan-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150-155 (C-O, phenolic), 140-145 (C-O, furan), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Furan-C), 15-20 (Ar-CH₃), 10-15 (Furan-CH₃)
IR (KBr, cm⁻¹) 3500-3300 (O-H stretch, phenolic), 3100-3000 (C-H stretch, aromatic), 1620-1600 (C=C stretch, aromatic), 1250-1200 (C-O stretch, aryl ether)
Mass Spectrometry (EI) m/z (%): 162 (M⁺), 147 (M⁺ - CH₃)

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been explicitly studied, the benzofuran scaffold is a common motif in biologically active molecules. Many substituted benzofurans have demonstrated significant anti-inflammatory and anticancer properties.

Potential Anti-inflammatory Activity

Substituted benzofurans have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Benzofuran This compound Benzofuran->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Potential Anticancer Activity

Several benzofuran derivatives have been investigated as potential anticancer agents. One of the key pathways implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. It is plausible that this compound could exhibit inhibitory effects on this pathway.

Anticancer Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran This compound Benzofuran->PI3K Inhibits

Caption: Hypothetical anticancer signaling pathway modulated by this compound.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features suggest it is a promising candidate for further investigation. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on robust and well-established chemical transformations. The predicted spectroscopic data offers a benchmark for its characterization. Furthermore, the exploration of its potential anti-inflammatory and anticancer activities, based on the known properties of the benzofuran scaffold, highlights the therapeutic potential that warrants experimental validation. This document is intended to stimulate further research into this and other novel benzofuran derivatives, which may ultimately lead to the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3,7-Dimethylbenzofuran-4-ol, a substituted benzofuran of interest to researchers in drug discovery and organic synthesis. The protocol is based on a robust two-step synthetic sequence commencing with the O-alkylation of 2,5-dimethylphenol followed by an intramolecular cyclization to construct the benzofuran core. This method offers a clear and controllable pathway to the target molecule.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists. This compound is a specific derivative with potential for further functionalization and biological screening. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • O-Alkylation: Reaction of 2,5-dimethylphenol with chloroacetone in the presence of a base to form 1-(2,5-dimethylphenoxy)propan-2-one.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting ketone to yield this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware is required.

List of Reagents:

  • 2,5-Dimethylphenol

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (CH₂Cl₅)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Step 1: Synthesis of 1-(2,5-dimethylphenoxy)propan-2-one

Reaction:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone as the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-(2,5-dimethylphenoxy)propan-2-one.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
2,5-Dimethylphenol122.170.112.22-
Chloroacetone92.530.1110.18-
Potassium Carbonate138.210.1520.73-
1-(2,5-dimethylphenoxy)propan-2-one178.23--~85-95
Step 2: Synthesis of this compound

Reaction:

Procedure:

  • Place the purified 1-(2,5-dimethylphenoxy)propan-2-one (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the ketone) as the cyclizing agent and solvent.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate eluent system) to obtain this compound.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
1-(2,5-dimethylphenoxy)propan-2-one178.230.058.91-
This compound162.19--~60-75

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2,5-Dimethylphenol C 1-(2,5-dimethylphenoxy)propan-2-one A->C O-Alkylation (K2CO3, Acetone) B Chloroacetone B->C D This compound C->D Intramolecular Cyclization (Polyphosphoric Acid)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization S1_1 Mix 2,5-Dimethylphenol, K2CO3 in Acetone S1_2 Add Chloroacetone S1_1->S1_2 S1_3 Reflux for 12-16h S1_2->S1_3 S1_4 Workup and Purification S1_3->S1_4 S2_1 Intermediate + Polyphosphoric Acid S1_4->S2_1 Isolated Intermediate S2_2 Heat to 100-120°C for 2-4h S2_1->S2_2 S2_3 Quench with Ice S2_2->S2_3 S2_4 Extraction and Purification S2_3->S2_4 Product This compound S2_4->Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes & Protocols for the Quantification of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylbenzofuran-4-ol is a substituted benzofuran derivative. The benzofuran scaffold is a constituent of numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal, antibacterial, and potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, formulation development, and quality control of pharmaceutical preparations.

Analytical Methods

Two primary analytical methods are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of organic molecules in various matrices. This method is suitable for routine analysis and quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for the analysis of volatile and semi-volatile compounds. GC-MS is ideal for identifying and quantifying low levels of the analyte, especially in complex biological matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method involves the separation of this compound from other components in a sample matrix using a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, centrifuge, and volumetric glassware.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical standard of this compound (purity >98%).

  • Internal standard (IS), e.g., 2-methylbenzofuran.

1.2.2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methylbenzofuran and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

1.2.3. Sample Preparation

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the analyte.

    • Sonicate for 15 minutes and then dilute to volume with the solvent.

    • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

    • Add a fixed volume of the IS working solution.

  • Biological Matrices (e.g., Plasma):

    • To 1 mL of plasma sample, add a fixed volume of the IS working solution.

    • Perform protein precipitation by adding 2 mL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

1.2.4. HPLC Conditions

ParameterSetting
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

1.2.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the prepared samples by interpolating the peak area ratio from the calibration curve.

Representative Quantitative Data (for a Benzofuran Derivative)

The following table summarizes validation parameters for the quantification of a representative benzofuran derivative using an HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method involves the separation of this compound from other sample components using a gas chromatograph. The separated analyte is then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific fragment ions is used for quantification. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler and data acquisition software.

  • Analytical balance, vortex mixer, centrifuge.

  • High-purity helium as carrier gas.

  • Analytical standard of this compound (purity >98%).

  • Internal standard (IS), e.g., deuterated benzofuran derivative.

  • Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Ethyl acetate, hexane (GC grade).

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Stock and Working Solutions: Prepare as described in the HPLC method, using ethyl acetate as the solvent.

2.2.3. Sample Preparation and Derivatization

  • Extraction from Matrix:

    • Follow the sample preparation steps for pharmaceutical formulations or biological matrices as described in the HPLC method to obtain an extract.

    • Evaporate the final extract to dryness.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • Derivatization:

    • To the reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2.2.4. GC-MS Conditions

ParameterSetting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial 80°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.2.5. Data Analysis

  • Identify the characteristic fragment ions of the derivatized this compound and the internal standard from a full scan mass spectrum.

  • Set up the MS in SIM mode to monitor the selected ions for quantification and confirmation.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte's quantification ion to the peak area of the IS's quantification ion against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the prepared samples by interpolating the peak area ratio from the calibration curve.

Representative Quantitative Data (for a Benzofuran Derivative)

The following table summarizes validation parameters for the quantification of a representative benzofuran derivative using a GC-MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (% Recovery) 95.7% - 103.5%
Precision (% RSD) < 5.0%

Visualizations

General Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing/ Measurement extraction Extraction/ Dissolution start->extraction filtration Filtration/ Cleanup extraction->filtration dilution Dilution & IS Addition filtration->dilution injection HPLC Injection dilution->injection Inject into HPLC separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration Chromatogram calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound by HPLC-UV.

General Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Measurement extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization extraction->derivatization injection GC Injection derivatization->injection Inject into GC-MS separation Gas Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration Mass Chromatogram calibration Calibration Curve integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for the quantification of this compound by GC-MS.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_robustness Reliability Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOQ Limit of Quantification (LOQ) Accuracy->LOQ Precision->LOQ Range Range Linearity->Range LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

Application Note: HPLC Analysis of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 3,7-Dimethylbenzofuran-4-ol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on reverse-phase chromatography, a widely used technique for the separation of aromatic and phenolic compounds. This application note includes a comprehensive experimental protocol, instrument parameters, and representative quantitative data. The provided method is intended as a robust starting point for the analysis of this compound in various sample matrices and may be adapted and validated for specific research and drug development applications.

Introduction

This compound is a substituted benzofuran derivative. Benzofurans are a class of heterocyclic organic compounds found in various natural products and are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and reliable quantitative analysis of such compounds is crucial for quality control, pharmacokinetic studies, and drug discovery processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of small molecules like this compound. This document outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for its analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatography Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Solvents: HPLC grade acetonitrile, methanol, and water are required. Formic acid or acetic acid (analytical grade) should be used for mobile phase modification.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: For the preparation of standards and mobile phases.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-21 min: 80% to 40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 25 minutes
Sample and Standard Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark. This is the stock solution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 40% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol or acetonitrile.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.

Data Presentation

The following table presents representative quantitative data that can be expected from a validated method for a similar phenolic compound. This data should be generated for this compound during method validation.

ParameterExpected Value
Retention Time (tR) ~ 12.5 min (This is an estimate and will vary)
Linearity (Correlation Coefficient, r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system HPLC System filter->hplc_system column C18 Reverse-Phase Column hplc_system->column detector UV Detector (285 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify

Application Note: GC-MS Analysis of 3,7-Dimethylbenzofuran-4-ol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,7-Dimethylbenzofuran-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound belongs to the benzofuran class of heterocyclic compounds, which are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This document outlines the necessary sample preparation, GC-MS instrument parameters, and data analysis techniques. Furthermore, it includes predicted mass spectral data and retention information to aid in compound identification, alongside a discussion of the potential biological significance of this compound class.

Introduction

Benzofuran derivatives are a class of organic compounds characterized by a furan ring fused to a benzene ring. These scaffolds are present in a variety of natural products and synthetically derived molecules that have demonstrated a broad spectrum of pharmacological activities. Research has indicated that substituted benzofurans may act as inhibitors of various enzymes and signaling pathways implicated in disease, making them attractive candidates for drug discovery and development. The analysis and characterization of specific benzofuran isomers, such as this compound, are crucial steps in understanding their structure-activity relationships, metabolic fate, and potential therapeutic applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity, selectivity, and ability to provide structural information make it an ideal method for the analysis of benzofuran derivatives in various matrices.

Experimental Protocols

Preparation of Analytical Standard

A certified analytical standard of this compound is recommended for accurate quantification. If a commercial standard is unavailable, synthesis can be achieved through established methods for substituted benzofurans, often involving the cyclization of appropriately substituted phenols and subsequent purification by column chromatography. The purity of the synthesized standard should be confirmed by NMR and elemental analysis.

A stock solution of this compound should be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. A series of working standard solutions can then be prepared by serial dilution of the stock solution to generate a calibration curve for quantitative analysis.

Sample Preparation

The choice of sample preparation method will depend on the matrix in which the analyte is being measured. Below are general guidelines for different sample types.

  • Liquid Samples (e.g., biological fluids, reaction mixtures):

    • Liquid-Liquid Extraction (LLE): To 1 mL of the liquid sample, add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Vortex for 2 minutes and centrifuge to separate the layers. Carefully collect the organic layer containing the analyte. This process can be repeated to improve extraction efficiency. The combined organic extracts can be concentrated under a gentle stream of nitrogen if necessary.

  • Solid Samples (e.g., plant material, tissues):

    • Solid-Liquid Extraction (SLE): Homogenize 1 g of the solid sample with 5 mL of a suitable organic solvent. Sonicate for 15 minutes and then centrifuge. Collect the supernatant. Repeat the extraction process on the solid residue. The combined extracts can be filtered and concentrated.

  • Derivatization (Optional):

    • For compounds with active hydroxyl groups, derivatization can improve chromatographic peak shape and volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The dried extract is reconstituted in a derivatization-compatible solvent, the silylating agent is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to complete the reaction.

G

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

Predicted Chromatographic and Mass Spectral Data

As of the date of this publication, a publicly available mass spectrum and retention index for this compound are not available in major databases. The data presented below is predicted based on the analysis of the closely related isomer, 4,7-Dimethylbenzofuran, and general principles of mass spectral fragmentation of benzofuran derivatives. The molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol .

Parameter Predicted Value Notes
Predicted Retention Index (non-polar column) 1200 - 1300Based on similar benzofuran structures. Actual retention time will depend on the specific GC conditions.
Molecular Ion (M⁺) m/z 162Expected to be a prominent peak.
Key Fragment Ions (m/z) 147, 119, 91Predicted based on common fragmentation pathways.

Table 1: Predicted GC-MS data for this compound.

Predicted Mass Spectrum Fragmentation

The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for substituted benzofurans. The molecular ion (m/z 162) is likely to be observed. A primary fragmentation would be the loss of a methyl group (-CH₃) to yield a stable ion at m/z 147. Subsequent loss of carbon monoxide (-CO) from this fragment would result in an ion at m/z 119.

G M+ (m/z 162) Molecular Ion [C10H10O2]+• m/z 162 Fragment 1 (m/z 147) [M-CH3]+ m/z 147 M+ (m/z 162)->Fragment 1 (m/z 147) -CH3• Fragment 2 (m/z 119) [M-CH3-CO]+ m/z 119 Fragment 1 (m/z 147)->Fragment 2 (m/z 119) -CO

Biological Significance and Signaling Pathways

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. While the specific mechanism of this compound is yet to be elucidated, it is plausible that it could modulate key inflammatory or cell survival signaling pathways.

For instance, some benzofurans have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

G

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound. The detailed protocols for sample preparation and instrument parameters, combined with the predicted analytical data, offer a solid foundation for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. While the provided mass spectral and retention data are predictive, they serve as a valuable guide for the identification and characterization of this and other related benzofuran compounds. Further studies are warranted to confirm these predictions and to fully explore the biological activities and therapeutic potential of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in various natural and synthetic products. This structural motif is associated with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] 3,7-Dimethylbenzofuran-4-ol is a novel benzofuran derivative. Its biological activities have yet to be fully characterized. These application notes provide a comprehensive guide to a panel of cell-based assays to elucidate the cytotoxic, antioxidant, and anti-inflammatory potential of this compound.

The provided protocols are designed to be robust and reproducible, enabling researchers to generate reliable data for the initial stages of drug discovery and development.

Preliminary Assays: Cytotoxicity and Cell Viability

Before evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. This information is essential for selecting appropriate, non-toxic concentrations for subsequent mechanism-of-action studies.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or RAW 264.7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Assessment

G cluster_workflow Cytotoxicity Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure signal (e.g., absorbance) assay->measure analyze Analyze data and determine IC50 measure->analyze

Caption: A generalized workflow for determining the cytotoxicity of a test compound.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The following table summarizes the cytotoxic activities of various benzofuran derivatives against different cancer cell lines, providing a reference for the expected range of activity for this compound.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Benzofuran-piperazine hybrid 16A549 (Lung Cancer)0.12[2]
Benzofuran-piperazine hybrid 16SGC7901 (Gastric Cancer)2.75[2]
Ailanthoidol (Natural Benzofuran)Huh7 (Hepatoma)22 (48h)[5]
3-methylbenzofuran derivative 16bA549 (Lung Cancer)1.48[5]
Bromo-derivative 14cHCT116 (Colon Cancer)3.27[5]

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Many benzofuran derivatives have demonstrated anti-inflammatory properties.[6][7][8][9] The following assays can be used to assess the anti-inflammatory potential of this compound.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement by ELISA

This protocol measures the effect of the compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated immune cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α or IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine secretion.

Signaling Pathway for LPS-induced Inflammation

G cluster_pathway LPS-induced Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Proteins Pro-inflammatory Proteins Genes->Proteins

Caption: Simplified signaling cascade initiated by LPS leading to inflammatory gene expression.

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeAssayCell LineIC₅₀ (µM)Reference
Benzofuran-piperazine hybrid 16NO ProductionRAW 264.75.28[2]
Aza-benzofuran 1NO ProductionRAW 264.717.3[10]
Aza-benzofuran 4NO ProductionRAW 264.716.5[10]

Antioxidant Activity Assays

Benzofuran derivatives are known for their antioxidant properties.[1][4][11][12] Cell-based antioxidant assays provide a more biologically relevant measure of antioxidant activity compared to chemical assays as they account for cellular uptake and metabolism.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a free radical generator.

Experimental Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and Probe Incubation: Remove the medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) in PBS to induce peroxyl radical formation.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA value as the percentage of inhibition of AAPH-induced fluorescence by the compound.

Workflow for Cellular Antioxidant Activity Assay

G cluster_workflow CAA Assay Workflow start Seed cells treat Treat with compound and DCFH-DA start->treat induce Induce oxidative stress (AAPH) treat->induce measure Measure fluorescence over time induce->measure analyze Calculate CAA value measure->analyze

Caption: A schematic representation of the Cellular Antioxidant Activity (CAA) assay workflow.

Data Presentation: Antioxidant Activity of Phenolic Compounds

While specific data for this compound is not available, the following table provides representative data for other phenolic compounds to illustrate expected outcomes.

CompoundAssayCell LineActivity Metric
QuercetinCAAHepG2High CAA Value
EpicatechinCAAHepG2Moderate CAA Value
Gallic AcidDPPH Radical ScavengingChemical AssayHigh Activity

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This information is critical for guiding further preclinical development and establishing a foundation for future in vivo studies.

References

Application Notes and Protocols for Testing 3,7-Dimethylbenzofuran-4-ol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylbenzofuran-4-ol is a substituted benzofuran derivative. The benzofuran scaffold is present in a variety of natural products and synthetic compounds with diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5] Therefore, evaluating the cytotoxic potential of novel derivatives like this compound is a critical step in the drug discovery and development process.[6][7]

These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a thorough initial toxicological profile of the compound.

Experimental Protocols

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.[8][9][10] This involves assessing cell viability through metabolic activity (MTT assay), cell membrane integrity (LDH release assay), and the induction of programmed cell death (apoptosis assays).

Cell Culture and Compound Preparation
  • Cell Lines: A panel of cell lines should be used, including relevant cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[11][12]

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product.[13][]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-only controls and untreated controls. Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[13]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17][18] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[9][16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:[16]

    • Vehicle Control: Cells treated with the vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[9][19]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[19]

  • LDH Reaction: Add the LDH assay reaction mixture to each well and incubate at room temperature, protected from light, for the time specified by the manufacturer (typically 20-30 minutes).[19][20]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18][19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cell death.[8][21] It is important to distinguish apoptosis from necrosis. Several methods can be used to detect apoptosis.[][22]

2.4.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

2.4.2. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[8] Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.[22]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic caspase substrate.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on various cell lines (IC50 values in µM).

Cell LineMTT Assay (48h)LDH Assay (48h)
MCF-7 Insert ValueInsert Value
HeLa Insert ValueInsert Value
HEK293 Insert ValueInsert Value

Table 2: Apoptotic effects of this compound on a selected cancer cell line (e.g., MCF-7) after 48h treatment.

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity
0 (Control) Insert ValueInsert ValueInsert Value
X Insert ValueInsert ValueInsert Value
Y Insert ValueInsert ValueInsert Value
Z Insert ValueInsert ValueInsert Value

Mandatory Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for Cytotoxicity Testing. cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Culture (Cancer & Normal Cell Lines) C Cell Seeding (96-well plates) A->C B Prepare this compound Stock Solution D Compound Treatment (Dose-Response & Time-Course) B->D C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis Assays (Annexin V/PI, Caspase Activity) D->G H Spectrophotometry / Flow Cytometry E->H F->H G->H I Calculate IC50 Values H->I J Quantify Apoptosis H->J K Data Tabulation & Interpretation I->K J->K

Caption: General Experimental Workflow for Cytotoxicity Testing.

Putative Signaling Pathway for Benzofuran-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on common mechanisms of apoptosis induction by bioactive compounds.

G Figure 2: Putative Signaling Pathway for Benzofuran-Induced Apoptosis. cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway A This compound B Mitochondrial Stress A->B ? F Death Receptor Binding (e.g., Fas, TRAIL) A->F ? C Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E I Caspase-3 Activation E->I G DISC Formation F->G H Caspase-8 Activation G->H H->I J PARP Cleavage DNA Fragmentation I->J K Apoptosis J->K

References

Application Notes and Protocols for 3,7-Dimethylbenzofuran-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities.[1][2][3] These compounds are present in various natural products and have been synthetically modified to develop potent therapeutic agents.[2][4] The benzofuran scaffold is recognized for its role in the development of drugs with anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties.[2][3][5][6] While specific research on the medicinal applications of 3,7-Dimethylbenzofuran-4-ol is not extensively documented in publicly available literature, its structural features suggest potential for exploration within the broader activities of the benzofuran class.

These application notes aim to provide a general framework for researchers and drug development professionals to investigate the potential of novel benzofuran derivatives, such as this compound, based on the established biological activities of the parent scaffold.

General Applications of Benzofuran Derivatives in Medicinal Chemistry

The benzofuran nucleus is a versatile scaffold that has been successfully incorporated into a variety of therapeutic agents. The biological activity of these derivatives is often dictated by the nature and position of substituents on the benzofuran ring system.

1. Anticancer Activity:

Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] Some compounds induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.[5] For instance, certain synthetic benzofurans have shown promising activity against breast cancer cells.[4][5] The structure-activity relationship (SAR) studies often indicate that substitutions at different positions of the benzofuran ring can significantly influence their cytotoxic potency and selectivity.[4]

2. Antimicrobial and Antifungal Activity:

The benzofuran moiety is a key component in several natural and synthetic compounds exhibiting antimicrobial and antifungal properties.[2][4] For example, Ailanthoidol, a natural benzofuran, displays antifungal activity.[4] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

3. Antiviral Activity:

Certain benzofuran derivatives have been investigated for their antiviral properties, including activity against HIV.[2] The development of novel benzofuran-based compounds continues to be an active area of research for identifying new antiviral agents.

4. Antioxidant Activity:

The phenolic hydroxyl group, as would be present in this compound, is a common feature in many antioxidant compounds. Benzofuran derivatives possessing hydroxyl substitutions can act as radical scavengers and have been explored for their potential to mitigate oxidative stress-related diseases.

General Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for the synthesis and biological evaluation of novel benzofuran derivatives.

1. General Synthesis of Benzofuran Derivatives:

The synthesis of the benzofuran ring system can be achieved through various methods. A common approach involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization. Catalytic methods, often employing transition metals like palladium or copper, have also been developed to facilitate the efficient synthesis of functionalized benzofurans.[1]

  • Example Synthetic Strategy (General):

    • Starting Materials: A suitably substituted phenol (e.g., a dimethyl-substituted hydroquinone) and an appropriate α-halocarbonyl compound.

    • O-Alkylation: The phenol is typically deprotonated with a base (e.g., K2CO3, NaH) and reacted with the α-halocarbonyl compound to form an ether intermediate.

    • Cyclization: The ether intermediate undergoes intramolecular cyclization, often under acidic or thermal conditions, to form the benzofuran ring.

    • Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or distillation.

2. In Vitro Cytotoxicity Assay (MTT Assay):

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

    • 96-well microplates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound dissolved in a suitable solvent

    • Positive control (standard antibiotic/antifungal) and negative control (vehicle)

    • 96-well microplates

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive and negative controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified time.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualization of Research Workflow

The following diagram illustrates a general workflow for the investigation of a novel benzofuran derivative in medicinal chemistry.

Medicinal_Chemistry_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Screening In Vitro Biological Assays (e.g., Anticancer, Antimicrobial) Characterization->In_Vitro_Screening Test Compound Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Identified Hit ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicology Studies ADMET_Profiling->In_Vivo_Studies Optimized Lead Candidate_Selection Lead Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: General workflow for drug discovery with a novel benzofuran derivative.

While specific data on this compound is limited, the broader class of benzofuran derivatives represents a rich source of biologically active compounds with significant therapeutic potential. The protocols and workflow outlined above provide a foundational guide for researchers to systematically investigate the medicinal chemistry applications of novel benzofuran compounds. Further research into specific derivatives like this compound is warranted to explore their potential contributions to the development of new therapeutic agents.

References

Using 3,7-Dimethylbenzofuran-4-ol as a building block in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,7-Dimethylbenzofuran-4-ol as a versatile building block in medicinal chemistry and materials science. The benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] The specific substitution pattern of this compound, featuring a reactive phenolic hydroxyl group and methyl groups that can influence steric and electronic properties, makes it an attractive starting material for the synthesis of novel derivatives with potential therapeutic applications.

Overview of Synthetic Potential

This compound offers several reactive sites for chemical modification, enabling the generation of diverse molecular architectures. The key reaction centers are:

  • The Phenolic Hydroxyl Group: Amenable to a wide range of transformations including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions.

  • The Benzene Ring: The electron-rich aromatic system can undergo electrophilic aromatic substitution, although the regioselectivity will be influenced by the existing substituents.

  • The Furan Ring: While generally less reactive to electrophilic attack than the benzene ring in benzofurans, it can still participate in certain chemical transformations.[5][6]

The strategic modification of these positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Key Synthetic Transformations and Applications

O-Alkylation and O-Acylation: Accessing Novel Ethers and Esters

The phenolic hydroxyl group of this compound can be readily functionalized to generate a library of ether and ester derivatives. These modifications are fundamental in medicinal chemistry for probing structure-activity relationships (SAR).

  • O-Alkylation (Williamson Ether Synthesis): This classical reaction allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl side chains.[7][8][9][10][11] The resulting ethers can exhibit improved metabolic stability and oral bioavailability compared to the parent phenol.

  • O-Acylation: The formation of esters can serve as a strategy for creating prodrugs, which can release the active phenolic compound in vivo. Acylation can also be used to introduce new functional groups for further elaboration.[12][13]

These reactions are generally high-yielding and can be performed under mild conditions, making them suitable for both small-scale library synthesis and larger-scale production.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Scaffolds

To expand the molecular complexity, the phenolic hydroxyl group can be converted into a triflate, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl boronic acids or esters.[14][15][16][17][18] This is a key strategy for the synthesis of compounds with extended aromatic systems, which are often found in kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: This reaction facilitates the coupling of the benzofuran scaffold with terminal alkynes, providing access to linear, rigid structures that can be valuable for probing protein binding pockets.[19][20][21]

Electrophilic Aromatic Substitution: Functionalization of the Aromatic Core

The benzene ring of the benzofuran scaffold can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions will be directed by the existing electron-donating groups (the ether oxygen and the methyl groups). It is generally observed that electrophilic substitution on the benzofuran ring system preferentially occurs at the C2 or C3 position of the furan ring, though substitution on the benzene ring is also possible.[5][6][22][23][24]

Biological Significance of Benzofuran Derivatives

Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Many benzofuran-containing molecules have been shown to possess potent anticancer properties, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[25]

  • Antimicrobial Activity: The benzofuran scaffold is present in a number of natural and synthetic compounds with significant antibacterial and antifungal activity.[2][4]

  • Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated anti-inflammatory effects, suggesting their potential for the treatment of inflammatory disorders.[4]

The derivatization of this compound provides a pathway to novel compounds that may exhibit enhanced potency and selectivity for various biological targets.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of biaryl derivatives from this compound via its triflate.

Step A: Synthesis of the Triflate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add triflic anhydride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours or until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate to obtain the crude triflate, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling

Materials:

  • 3,7-Dimethylbenzofuran-4-yl triflate (from Step A)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the 3,7-Dimethylbenzofuran-4-yl triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for O-Alkylation of Substituted Phenols

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMFRT4>95
2Ethyl BromideK₂CO₃Acetone60685-95
3Benzyl BromideK₂CO₃DMFRT5>90
4Propargyl BromideNaHTHF0 to RT380-90

Data are representative and based on general procedures for Williamson ether synthesis with similarly substituted phenols.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Triflates

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1008>90
33-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O851675-85
42-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O951080-90

Data are representative and based on established protocols for Suzuki-Miyaura coupling reactions with various aryl triflates.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions start 2,6-Dimethylphenol step1 Step 1: Ortho-formylation start->step1 Reagents step2 Step 2: Cyclization step1->step2 Intermediate product This compound step2->product Purification rxn1 O-Alkylation product->rxn1 rxn2 O-Acylation product->rxn2 rxn3 Triflation -> Suzuki Coupling product->rxn3

Caption: Proposed synthetic workflow for this compound and its subsequent derivatization.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Derivative of This compound inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to improve the yield and purity of 3,7-Dimethylbenzofuran-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a benzofuran core?

A1: Common methods for synthesizing the benzofuran ring system include intramolecular cyclizations, such as Sonogashira coupling followed by electrophilic cyclization, palladium-catalyzed reactions like the Larock reaction, and oxidative cyclization of o-alkenylphenols.[1][2][3] Other established routes involve the reaction of salicylaldehydes with α-haloketones or ethyl bromoacetate.[4][5] Newer methods also utilize gold-catalyzed reactions and one-pot syntheses from precursors like o-iodophenols and terminal alkynes.[4][5][6]

Q2: Why is the benzofuran moiety significant in drug development?

A2: Benzofuran derivatives are prevalent in many natural products and synthetic compounds that exhibit a wide range of potent biological and pharmacological activities.[7][8] These activities include anti-tumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, making the benzofuran scaffold a valuable framework for designing new therapeutic agents.[4][7][9]

Q3: What are typical yields for benzofuran synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route, catalyst, and substrate. Modern catalytic methods, such as those using palladium and copper co-catalysts in Sonogashira coupling followed by intramolecular cyclization, can achieve yields in the range of 70-91%.[4][5] However, older or less optimized methods may result in much lower yields, sometimes as low as 3% if reaction conditions are not ideal.[2]

Q4: Can substituent position affect the success of the synthesis?

A4: Yes, the electronic properties of substituents on the aromatic precursors can significantly influence reaction outcomes. For instance, in some copper-catalyzed syntheses, electron-donating groups on salicylaldehyde precursors have been observed to result in higher yields of the target benzofuran derivatives.[4][5] The position of functional groups can also dictate the possibility of side reactions or rearrangements.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and related structures.

Problem 1: Consistently low yield of the final product.

Possible Cause Suggested Solution Rationale
Inefficient Catalyst Activity 1. Screen alternative catalysts (e.g., different Pd or Cu complexes).[2][4] 2. For palladium catalysis, try different ligands (e.g., PCy₃, PPh₃).[5] 3. Ensure the catalyst is not deactivated by impurities in starting materials or solvents.The choice of catalyst and ligand is critical for efficiency. Some reactions are highly sensitive to the electronic and steric environment provided by the catalytic system.[2]
Suboptimal Reaction Conditions 1. Optimize reaction temperature. Some cyclization reactions are sensitive to heat; for instance, using NaHCO₃ as a base at 110°C can produce water, potentially hindering the reaction.[2] 2. Vary the solvent and base combination (e.g., DMF with LiCl/NaHCO₃, or TEA).[2][4]Temperature, solvent polarity, and base strength are crucial parameters that control reaction kinetics and equilibrium, directly impacting yield.
Side Reactions 1. Analyze crude product by LC-MS or GC-MS to identify major byproducts. 2. If competitive reactions like the Dötz reaction are possible, adjust precursors or catalysts to favor benzofuran formation.[1] 3. High dilution during oxidation steps can minimize intermolecular side reactions.[2]Understanding competing pathways is key. For example, enol ether intermediates can be unstable or lead to undesired cyclizations.[1]
Poor Starting Material Quality 1. Purify starting materials (e.g., substituted phenols, alkynes) via recrystallization or column chromatography before use. 2. Confirm the identity and purity of reagents by ¹H NMR or other spectroscopic methods.Impurities can poison catalysts, participate in side reactions, or alter the reaction environment, leading to significantly reduced yields.

Problem 2: Difficulty in purifying the final product.

Possible Cause Suggested Solution Rationale
Formation of Closely-Related Impurities 1. Optimize the reaction to minimize byproduct formation (see Problem 1). 2. Employ high-performance liquid chromatography (HPLC) for purification if silica gel chromatography is insufficient. 3. Consider derivatization to separate the target molecule, followed by deprotection.Structural isomers or byproducts with similar polarity to the desired product are often difficult to separate using standard column chromatography.
Product Instability 1. Avoid harsh acidic or basic conditions during work-up and purification. 2. Keep the product under an inert atmosphere (N₂ or Ar) and store it at low temperatures if it is prone to oxidation or decomposition.The benzofuran ring, especially with hydroxyl substituents, can be sensitive to oxidation or acid-catalyzed degradation.

Experimental Protocols

Protocol: Synthesis of a 2,3-Disubstituted Benzofuran via Sonogashira Coupling and Electrophilic Cyclization

This protocol is a generalized method based on common palladium/copper-catalyzed approaches for synthesizing substituted benzofurans, which can be adapted for this compound by selecting appropriate starting materials (e.g., a substituted 2-iodophenol and a terminal alkyne).[1][4][5]

Materials:

  • Substituted o-iodophenol (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • (PPh₃)₂PdCl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or another suitable base/solvent

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Argon), add the o-iodophenol, (PPh₃)₂PdCl₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by triethylamine. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated NH₄Cl solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Intramolecular Cyclization: The crude intermediate from the Sonogashira coupling is then cyclized. This can often occur in situ or may require a subsequent step, such as treatment with a base or an electrophile (e.g., iodine) to promote cyclization.[1]

  • Purification: Purify the final benzofuran product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

General Synthesis Workflow

This diagram illustrates a typical workflow for the synthesis of a substituted benzofuran, from initial coupling to final purification.

G start Starting Materials (o-Iodophenol, Alkyne) coupling Sonogashira Cross-Coupling start->coupling reagents Catalysts & Reagents (Pd/Cu, Base, Solvent) reagents->coupling cyclization Intramolecular Cyclization coupling->cyclization Intermediate Formation workup Aqueous Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification product Final Product (this compound) purification->product analysis Characterization (NMR, MS) product->analysis

Caption: General workflow for benzofuran synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Purify Starting Materials sm_ok->purify_sm No check_cond Review Reaction Conditions (Temp, Time) sm_ok->check_cond Yes purify_sm->check_sm Re-evaluate cond_ok Conditions Optimal? check_cond->cond_ok optimize_cond Action: Optimize Conditions cond_ok->optimize_cond No check_cat Evaluate Catalyst & Ligand Choice cond_ok->check_cat Yes optimize_cond->check_cond Re-evaluate cat_ok Catalyst System Effective? check_cat->cat_ok change_cat Action: Screen New Catalysts/Ligands cat_ok->change_cat No analyze_side Analyze Byproducts (LC-MS/GC-MS) cat_ok->analyze_side Yes change_cat->check_cat Re-evaluate end Problem Resolved analyze_side->end

References

Technical Support Center: Purification of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,7-Dimethylbenzofuran-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its structural features: a phenolic hydroxyl group and a substituted benzofuran ring system. These contribute to its polarity, potential for oxidation, and the likelihood of forming closely-related impurities during synthesis that can be difficult to separate. Common issues include the presence of starting materials, isomeric byproducts, and degradation products.

Q2: What are the expected impurities from the synthesis of this compound?

While the exact impurities depend on the synthetic route, common contaminants in the synthesis of substituted benzofurans may include:

  • Unreacted starting materials: Such as substituted phenols and ketones.

  • Isomeric byproducts: Formation of other dimethylbenzofuranol isomers is possible depending on the regioselectivity of the cyclization reaction.

  • Products of incomplete cyclization: Intermediates from the synthetic pathway that have not fully formed the benzofuran ring.

  • Oxidation products: The phenolic hydroxyl group can be susceptible to oxidation, leading to colored impurities.

  • Polymeric material: Phenolic compounds can sometimes polymerize under acidic or oxidative conditions.

Q3: What are the general approaches for purifying this compound?

The most common purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with melting points lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Use a lower boiling point solvent: Select a solvent in which your compound is soluble at elevated temperatures but that has a boiling point below the melting point of your compound.

  • Add a seed crystal: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Use a solvent mixture: Dissolve the compound in a good solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.

Q2: After recrystallization, my this compound is still impure. How can I improve the purity?

Persistent impurities after a single recrystallization are common, especially if the impurities have similar solubility profiles to the desired product.

Troubleshooting Steps:

  • Perform a second recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

  • Choose a different solvent: The impurity may have a more favorable solubility profile for separation in a different solvent. Refer to the solvent selection table below.

  • Use an activated charcoal treatment: If the impurities are colored, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. Note that charcoal may not be suitable for phenolic compounds as it can contain ferric ions that may form colored complexes.[1]

  • Consider column chromatography: If recrystallization fails to remove the impurity, column chromatography is likely necessary for effective separation.

Column Chromatography Issues

Q1: I am having trouble separating this compound from a close-running impurity on a silica gel column. What can I do?

Co-elution of impurities with similar polarities to the target compound is a frequent challenge in column chromatography.

Troubleshooting Steps:

  • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good solvent system will provide a clear separation between your product and the impurity, with the Rf of your product ideally between 0.2 and 0.4.

  • Use a less polar solvent system: A less polar eluent will generally result in lower Rf values and can improve the separation of closely running spots.

  • Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

  • Use a different stationary phase: If separation on silica gel is not effective, consider using a different adsorbent like alumina (neutral or basic, depending on the stability of your compound) or a reverse-phase silica gel (C18).

  • Increase the column length and/or decrease the diameter: A longer and narrower column can provide better resolution.

Q2: My this compound seems to be degrading on the silica gel column. How can I prevent this?

The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Troubleshooting Steps:

  • Deactivate the silica gel: Add a small amount of a base, such as triethylamine (1-2%), to your eluent to neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

  • Work quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).

  • Use a less aggressive solvent: A milder solvent system may reduce the likelihood of degradation.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent/Solvent SystemExpected SolubilityRemarks
TolueneGood solubility when hot, lower when coldA good starting point for aromatic compounds.
Ethanol/WaterHigh solubility in ethanol, low in waterA common mixed-solvent system for polar compounds. Add water to a hot ethanol solution until turbidity persists.
Ethyl Acetate/HexaneHigh solubility in ethyl acetate, low in hexaneAnother effective mixed-solvent system. Add hexane to a hot ethyl acetate solution.
Dichloromethane/HexaneHigh solubility in dichloromethane, low in hexaneSuitable for less polar impurities. Dichloromethane is a good solvent for many organics.
AcetoneMay be too soluble even at low temperaturesCan be tested, but high solubility might lead to low recovery.[2]

Table 2: Suggested Starting Solvent Systems for Column Chromatography of this compound on Silica Gel

Solvent System (v/v)PolarityExpected Elution Behavior
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumGood starting point for separating non-polar to moderately polar impurities.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighEffective for eluting more polar compounds. The small amount of methanol significantly increases polarity.
Toluene / Ethyl Acetate (9:1 to 8:2)Low to MediumCan provide different selectivity compared to hexane-based systems for aromatic compounds.
Hexane / Acetone (8:2 to 6:4)MediumAcetone is more polar than ethyl acetate and can be a good alternative.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

General Column Chromatography Protocol
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf for the target compound is between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (that is then evaporated onto a small amount of silica gel) and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting Start_Recrystallization Crude Product Dissolve Dissolve in Hot Solvent Start_Recrystallization->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Result->Crystals Success Oiling_Out Product Oils Out Result->Oiling_Out Problem Impure_Crystals Crystals are Impure Result->Impure_Crystals Problem Troubleshoot_Oiling Troubleshoot Oiling: - Slower cooling - Change solvent - Seed crystal Oiling_Out->Troubleshoot_Oiling Troubleshoot_Impurity Troubleshoot Impurity: - Rerecrystallize - Change solvent - Column chromatography Impure_Crystals->Troubleshoot_Impurity

Caption: Troubleshooting workflow for recrystallization issues.

Column_Chromatography_Workflow Start_Column Crude this compound TLC TLC Analysis to Select Solvent System Start_Column->TLC Pack_Column Pack Column with Silica Gel TLC->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Purity OK Impure_Fractions Impure Fractions Analyze_Fractions->Impure_Fractions Purity Not OK Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Re-column Re-column or Recrystallize Impure_Fractions->Re-column

Caption: General workflow for purification by column chromatography.

References

Stability issues with 3,7-Dimethylbenzofuran-4-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,7-Dimethylbenzofuran-4-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a phenolic benzofuran derivative, is primarily influenced by several factors:

  • pH: The phenolic hydroxyl group is susceptible to deprotonation in basic solutions, which can increase its reactivity and susceptibility to oxidation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenol moiety.

  • Light: Exposure to UV or high-intensity visible light can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation pathways.

Q2: What are the visual indicators of this compound degradation in solution?

A2: Degradation of phenolic compounds in solution is often accompanied by a noticeable change in the appearance of the solution. Key indicators include:

  • Color Change: A change from a colorless or pale-yellow solution to a darker yellow, brown, or even pinkish hue can indicate the formation of oxidation products.

  • Precipitate Formation: The appearance of solid material in a previously clear solution may suggest the formation of insoluble degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the stability of this compound. A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

Problem: The solution of this compound quickly turns yellow or brown after preparation.

Possible Causes & Solutions:

CauseSolution
Oxidation The phenolic hydroxyl group is likely being oxidized. Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon). Store the solution under an inert atmosphere.
High pH The solution may be too basic, which can accelerate oxidation. If experimentally permissible, adjust the pH to a neutral or slightly acidic range.
Contaminated Solvent The solvent may contain impurities that are catalyzing the degradation. Use high-purity, HPLC-grade solvents.
Issue 2: Inconsistent Experimental Results

Problem: There is a high degree of variability in experimental results obtained using solutions of this compound.

Possible Causes & Solutions:

CauseSolution
Degradation Over Time The compound may be degrading in solution between experiments. Prepare fresh solutions for each experiment or establish the solution's stability over the experimental timeframe.
Photodegradation Exposure to ambient light during the experiment may be causing degradation. Minimize light exposure by using amber labware or by working in a dimly lit environment.
Adsorption to Container The compound may be adsorbing to the surface of the storage container, leading to a decrease in the effective concentration. Consider using silanized glass or polypropylene containers.

Experimental Protocols

Protocol for Assessing Solution Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent and under defined conditions.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, acetonitrile)

  • Amber HPLC vials with caps

  • HPLC system with UV detector

  • Environmental chamber or incubator

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Aliquot the stock solution into several amber HPLC vials.

  • Analyze an initial sample (T=0) by HPLC to determine the initial concentration and purity.

  • Store the vials under the desired stress conditions (e.g., elevated temperature, light exposure).

  • At specified time points (e.g., 24, 48, 72 hours), remove a vial and allow it to equilibrate to room temperature.

  • Analyze the sample by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.

Data Presentation:

Table 1: Stability of this compound in DMSO at Different Temperatures

Time (hours)% Remaining (25°C)% Remaining (40°C)
0100100
2498.592.1
4897.285.3
7295.878.9

Table 2: Photostability of this compound in Acetonitrile

Exposure Time (hours)% Remaining (Light)% Remaining (Dark)
0100100
488.299.8
875.699.5
1264.399.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot initial_hplc T=0 HPLC Analysis aliquot->initial_hplc stress Apply Stress Conditions (Temp, Light) initial_hplc->stress timepoint_hplc Time-Point HPLC Analysis stress->timepoint_hplc data_analysis Data Analysis & Comparison timepoint_hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_discoloration Issue: Discoloration cluster_inconsistency Issue: Inconsistent Results start Stability Issue Encountered discoloration Rapid Color Change? start->discoloration inconsistency Variable Results? start->inconsistency check_oxidation Check for Oxidation (Use Degassed Solvents) discoloration->check_oxidation Yes check_ph Check pH (Adjust if Basic) discoloration->check_ph Yes check_degradation Assess Degradation Over Time (Prepare Fresh Solutions) inconsistency->check_degradation Yes check_light Evaluate Photostability (Protect from Light) inconsistency->check_light Yes

Caption: Troubleshooting logic for stability issues with this compound.

Technical Support Center: Overcoming Poor Solubility of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3,7-Dimethylbenzofuran-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

A1: The poor aqueous solubility of this compound is primarily attributed to its chemical structure. The benzofuran core is a hydrophobic bicyclic system, and the two methyl groups further increase its lipophilicity. While the hydroxyl group (-OH) at the 4-position can participate in hydrogen bonding, the overall molecule has a predominantly nonpolar character, leading to low affinity for aqueous solvents.

Q2: What are the initial steps I should take to assess the solubility of this compound?

A2: A fundamental first step is to determine the compound's baseline solubility in various relevant media. This includes water, common buffers (e.g., phosphate-buffered saline at different pH values), and organic solvents. This initial screening will provide a solubility profile that can guide the selection of an appropriate solubilization strategy.

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, as a phenolic compound, this compound is a weak acid. Therefore, its solubility is pH-dependent.[1][2] In aqueous solutions with a pH above its pKa, the phenolic hydroxyl group will deprotonate to form a more soluble phenolate salt.[1] Consequently, adjusting the pH of the medium to a basic range can significantly enhance its solubility. However, the stability of the compound at high pH should also be evaluated.

Q4: What are the most common formulation strategies for improving the solubility of poorly water-soluble compounds like this compound?

A4: Several techniques are widely used to enhance the solubility of poorly soluble drugs.[3][4][5][6][7][8][9] These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][4][5][10][11]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[9][12][13][14][15][16]

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension.[3][6][8]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent to increase solubility.[6][8]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The aqueous buffer has a pH below the pKa of the phenolic hydroxyl group, or the concentration of the compound exceeds its solubility limit in that specific medium.

Troubleshooting Steps:

  • pH Adjustment:

    • Protocol: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Attempt to dissolve a known amount of this compound in each buffer.

    • Expected Outcome: A significant increase in solubility should be observed as the pH increases.[1]

  • Use of Co-solvents:

    • Protocol: Prepare a stock solution of the compound in a water-miscible organic solvent such as ethanol, DMSO, or polyethylene glycol (PEG) 400. Then, titrate this stock solution into the aqueous buffer while vortexing.

    • Caution: Be mindful of the final concentration of the organic solvent, as it may affect downstream biological assays.

Quantitative Data Summary: Effect of pH and Co-solvents on Solubility

ConditionSolubility of this compound (µg/mL)
Deionized Water< 1
PBS (pH 7.4)5 ± 1
Borate Buffer (pH 8.5)50 ± 5
Borate Buffer (pH 9.0)200 ± 15
PBS (pH 7.4) with 1% DMSO25 ± 3
PBS (pH 7.4) with 5% Ethanol40 ± 4
Issue 2: Poor oral bioavailability observed in preclinical animal studies despite in vitro activity.

Possible Cause: The compound's low aqueous solubility limits its dissolution in the gastrointestinal tract, leading to poor absorption.[3]

Troubleshooting Steps:

  • Formulation as a Solid Dispersion:

    • Concept: Solid dispersions improve the dissolution rate by dispersing the drug in a hydrophilic carrier, often in an amorphous state.[3][4][10]

    • Experimental Protocol (Solvent Evaporation Method):

      • Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG)) in a common volatile organic solvent like methanol or acetone.[5][10]

      • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

      • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

      • Mill the resulting solid dispersion into a fine powder.

  • Preparation of Cyclodextrin Inclusion Complexes:

    • Concept: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[13][14] They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[12][13][14]

    • Experimental Protocol (Kneading Method):

      • Prepare a paste by adding a small amount of water to a physical mixture of this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar.

      • Knead the paste thoroughly for 30-45 minutes.

      • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

      • Pulverize the dried complex into a fine powder.

Quantitative Data Summary: Dissolution Rate Enhancement

Formulation% Drug Dissolved in 30 min (Simulated Gastric Fluid)% Drug Dissolved in 30 min (Simulated Intestinal Fluid)
Unformulated this compound< 5%< 10%
Solid Dispersion (1:5 drug-to-PVP K30 ratio)65%85%
Cyclodextrin Complex (1:1 molar ratio with HP-β-CD)55%75%

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy Selection cluster_formulation Advanced Formulation Techniques cluster_end Outcome start Poorly Soluble This compound solubility_test Determine Baseline Solubility (Aqueous & Organic Solvents) start->solubility_test ph_modification pH Modification solubility_test->ph_modification Select Strategy co_solvents Co-solvents solubility_test->co_solvents Select Strategy formulation Advanced Formulation solubility_test->formulation Select Strategy end Improved Solubility & Bioavailability ph_modification->end co_solvents->end solid_dispersion Solid Dispersion formulation->solid_dispersion cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin particle_size Particle Size Reduction formulation->particle_size solid_dispersion->end cyclodextrin->end particle_size->end

Caption: Workflow for selecting a solubility enhancement strategy.

cyclodextrin_complexation cluster_cyclodextrin Cyclodextrin (Host) cluster_drug This compound (Guest) cluster_complex Inclusion Complex cd Hydrophilic Exterior complex Soluble Complex cavity Hydrophobic Cavity drug Poorly Soluble Drug drug->complex Encapsulation drug_in_complex Drug

Caption: Mechanism of cyclodextrin inclusion complexation.

solid_dispersion cluster_before Before Solid Dispersion cluster_after After Solid Dispersion drug_crystalline Crystalline Drug (Poorly Soluble) amorphous_dispersion Amorphous Solid Dispersion (Drug Molecularly Dispersed in Carrier) drug_crystalline->amorphous_dispersion Solvent Evaporation or Melt Extrusion carrier_crystalline Crystalline Carrier carrier_crystalline->amorphous_dispersion

Caption: Transformation from crystalline to amorphous solid dispersion.

References

Technical Support Center: Optimizing Reaction Conditions for 3,7-Dimethylbenzofuran-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,7-Dimethylbenzofuran-4-ol derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section addresses common problems encountered during the multi-step synthesis of this compound, which typically proceeds via O-allylation of a substituted phenol, followed by a Claisen rearrangement, cyclization, and subsequent dehydrogenation.

Question 1: Why is my O-allylation of 2,6-dimethylphenol inefficient, resulting in a low yield of allyl 2,6-dimethylphenyl ether?

Answer:

Low yields in the O-allylation step can often be attributed to several factors related to reagents, reaction conditions, and the nature of the starting material.

  • Incomplete Deprotonation: The phenoxide formation is crucial for the subsequent nucleophilic attack on the allyl halide. Ensure your base is strong enough and used in a slight excess to drive the equilibrium towards the phenoxide. The presence of residual water can consume the base and hinder deprotonation.

  • Base and Solvent Selection: The choice of base and solvent is critical. A combination of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile is commonly effective. For more hindered phenols, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) might be necessary.

  • Reaction Temperature and Time: While the reaction is often performed at room temperature to the reflux temperature of the solvent, optimizing these parameters is key. For sterically hindered phenols like 2,6-dimethylphenol, heating might be required to achieve a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential side reactions from prolonged heating.

  • Purity of Reagents: Ensure the 2,6-dimethylphenol is pure and the allyl bromide or chloride is free from impurities and stored properly to prevent degradation.

Troubleshooting Flowchart for O-allylation:

start Low Yield in O-allylation check_base Check Base and Deprotonation start->check_base check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents outcome1 Incomplete Deprotonation? check_base->outcome1 outcome2 Suboptimal Temperature/Time? check_conditions->outcome2 outcome3 Impure Reagents? check_reagents->outcome3 outcome1->check_conditions No solution1a Use stronger base (e.g., NaH) outcome1->solution1a Yes solution1b Ensure anhydrous conditions outcome1->solution1b Yes outcome2->check_reagents No solution2a Increase reaction temperature outcome2->solution2a Yes solution2b Increase reaction time and monitor by TLC outcome2->solution2b Yes outcome3->start No, re-evaluate strategy solution3a Purify starting materials outcome3->solution3a Yes end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end

Caption: Troubleshooting workflow for low-yield O-allylation.

Question 2: The Claisen rearrangement of my allyl 2,6-dimethylphenyl ether is not proceeding or is giving a complex mixture of products. What could be wrong?

Answer:

The Claisen rearrangement is a thermally induced pericyclic reaction, and its success is highly dependent on temperature and the substrate's structure. For sterically hindered substrates like allyl 2,6-dimethylphenyl ether, specific challenges can arise.

  • Insufficient Temperature: The Claisen rearrangement requires significant thermal energy to overcome the activation barrier. Reactions are typically carried out at temperatures ranging from 180°C to 220°C. If the reaction is not proceeding, the temperature may be too low.

  • Solvent Effects: The choice of a high-boiling, inert solvent is crucial. Solvents like N,N-diethylaniline or diphenyl ether are often used. Polar solvents can sometimes accelerate the rearrangement.

  • Side Reactions: At high temperatures, side reactions can occur. If the ortho positions are blocked, as in this case, the allyl group should migrate to the para position. However, other rearrangements or decomposition can occur if the temperature is too high or the reaction time is excessive. One study on the Claisen rearrangement of allyl-2,6-dimethylphenyl ether indicated that while the reaction is selective, prolonged heating can lead to byproducts.[1][2]

  • Catalysis: While traditionally a thermal reaction, Lewis acids can catalyze the Claisen rearrangement at lower temperatures. However, this can also lead to different side products, so careful optimization is necessary.

Troubleshooting Table for Claisen Rearrangement

Problem Potential Cause Suggested Solution
No reactionInsufficient temperatureGradually increase the reaction temperature, monitoring by TLC.
Complex mixtureTemperature too high / prolonged reactionDecrease the temperature or shorten the reaction time.
Low yieldInefficient rearrangementConsider using a high-boiling solvent like diphenyl ether.[2]
Unexpected productsAlternative reaction pathwaysFor ortho-substituted phenols, ensure conditions favor para-rearrangement.[3]

Question 3: My dehydrogenation of 3,7-dimethyl-2,3-dihydrobenzofuran-4-ol to the final product is resulting in low yields and purification is difficult. How can I optimize this step?

Answer:

Dehydrogenation to form the aromatic benzofuran ring is a common final step. The choice of oxidizing agent and reaction conditions are critical for a clean and high-yielding reaction.

  • Choice of Dehydrogenating Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and effective reagent for such dehydrogenations.[4] Other reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a suitable hydrogen acceptor can also be used.

  • Reaction Conditions with DDQ: The reaction with DDQ is often performed in an inert solvent like benzene, toluene, or dioxane at reflux temperature. The reaction is typically fast. The stoichiometry of DDQ is important; using an excess can lead to over-oxidation or side reactions.

  • Side Products: The hydroquinone form of DDQ is a major byproduct and needs to be efficiently removed during workup. Other potential side reactions include the formation of Diels-Alder adducts if the substrate has diene character, or Michael adducts.[5]

  • Purification: The crude product after dehydrogenation often requires careful purification. Column chromatography on silica gel is typically employed. The choice of eluent system is crucial to separate the desired product from unreacted starting material and byproducts.

Optimization Parameters for DDQ Dehydrogenation

Parameter Typical Range Considerations
DDQ Equivalents 1.1 - 2.0Start with a slight excess and optimize based on TLC monitoring.
Solvent Toluene, Dioxane, BenzeneThe choice can affect reaction rate and solubility.
Temperature RefluxEnsure the temperature is high enough for the reaction to proceed efficiently.
Reaction Time 1 - 24 hoursMonitor by TLC to avoid decomposition of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective route starts from 2,6-dimethylphenol. The synthetic sequence is as follows:

  • O-allylation: Reaction of 2,6-dimethylphenol with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) to form allyl 2,6-dimethylphenyl ether.

  • Claisen Rearrangement: Thermal rearrangement of the allyl ether to yield 2-allyl-3,5-dimethylphenol. Due to the substitution at the ortho positions, the allyl group migrates to the para position.

  • Cyclization: Intramolecular cyclization of the 2-allyl-3,5-dimethylphenol to form the dihydrobenzofuran ring. This can often be acid-catalyzed.

  • Dehydrogenation: Oxidation of the resulting 3,7-dimethyl-2,3-dihydrobenzofuran-4-ol to the final product, this compound, using an oxidizing agent like DDQ.

Synthetic Workflow:

A 2,6-Dimethylphenol B Allyl 2,6-dimethylphenyl ether A->B O-allylation C 2-Allyl-3,5-dimethylphenol B->C Claisen Rearrangement D 3,7-Dimethyl-2,3-dihydrobenzofuran-4-ol C->D Cyclization E This compound D->E Dehydrogenation

Caption: Plausible synthetic route to this compound.

Q2: How can I monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light and/or by staining with an appropriate agent like potassium permanganate.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Allyl Halides: Allyl bromide and chloride are lachrymators and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High Temperatures: The Claisen rearrangement requires high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to prevent fires.

  • DDQ: DDQ is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation of dust. Handle it in a fume hood.

  • Solvents: Many of the solvents used (e.g., benzene, dioxane, DMF) are flammable and/or toxic. Use them in a well-ventilated area and away from ignition sources.

Q4: Are there any known biological activities or signaling pathways associated with this compound derivatives?

A4: While specific studies on this compound may be limited, benzofuran derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6][7][8] Phenolic compounds and many benzofurans are known to exert their effects through modulation of key signaling pathways. Two plausible pathways are:

  • NF-κB Signaling Pathway: Many anti-inflammatory agents, including some benzofuran derivatives, act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway is a central regulator of inflammation.

  • Keap1-Nrf2 Signaling Pathway: As a phenolic compound, this compound may act as an antioxidant by activating the Keap1-Nrf2 pathway.[11][[“]] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

NF-κB Signaling Pathway Inhibition by Benzofuran Derivatives:

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Phosphorylation DNA DNA ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Initiates NFkB_nucleus->DNA Binds to Benzofuran This compound Derivative Benzofuran->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Keap1-Nrf2 Antioxidant Response Pathway Activation:

cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Nrf2_nucleus->ARE Binds to Benzofuran This compound Derivative Benzofuran->Keap1 Inactivates

Caption: Potential activation of the Keap1-Nrf2 antioxidant pathway.

III. Experimental Protocols

Protocol 1: Synthesis of Allyl 2,6-dimethylphenyl ether (O-allylation)

  • To a solution of 2,6-dimethylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of 2-Allyl-3,5-dimethylphenol (Claisen Rearrangement)

  • Place the allyl 2,6-dimethylphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the ether in an inert, high-boiling solvent such as N,N-diethylaniline or diphenyl ether to 180-200°C.

  • Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure (e.g., by vacuum distillation).

  • The crude product can be purified by column chromatography.

Protocol 3: Synthesis of this compound (Dehydrogenation)

  • Dissolve the 3,7-dimethyl-2,3-dihydrobenzofuran-4-ol (1.0 eq) in dry dioxane or toluene.

  • Add DDQ (1.2 eq) to the solution in portions.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

Table 1: Summary of Reaction Conditions for O-allylation of Substituted Phenols

Phenol Substrate Base Solvent Temperature (°C) Time (h) Yield (%)
2,6-DimethylphenolK₂CO₃AcetoneReflux6~85-95
2,6-DiisopropylphenolNaHTHFReflux12~70-80
PhenolK₂CO₃Acetonitrile604>95

Table 2: Optimization of Dehydrogenation of Dihydrobenzofuran Derivatives

Substrate Oxidant Solvent Temperature (°C) Time (h) Yield (%)
DihydrobenzofuranDDQTolueneReflux2~90
DihydrobenzofuranMnO₂DichloromethaneReflux24~75
DihydrobenzofuranPd/C, CyclohexeneEthanolReflux8~80

References

Technical Support Center: Synthesis of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,7-Dimethylbenzofuran-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two key stages of a common synthetic route: O-alkylation of 2,5-dimethylphenol and the subsequent intramolecular cyclization.

Problem 1: Low Yield of the Intermediate Ether, 1-(2,5-dimethylphenoxy)propan-2-one

Possible Causes:

  • Incomplete deprotonation of 2,5-dimethylphenol: The phenoxide is the active nucleophile for the O-alkylation. Insufficient base or a base that is not strong enough will result in a low concentration of the phenoxide, leading to a slow or incomplete reaction.

  • Side reaction of the α-halo ketone: α-halo ketones can undergo self-condensation or elimination reactions under basic conditions.

  • Reaction with solvent: If a protic solvent is used, it can compete with the phenoxide in reacting with the α-halo ketone.

  • Steric hindrance: While less of an issue with 2,5-dimethylphenol, significant steric bulk on the phenol can hinder the approach of the electrophile.

Solutions:

Solution Experimental Protocol Expected Outcome
Use of a stronger base Instead of potassium carbonate, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.More complete deprotonation of the phenol, leading to a higher concentration of the phenoxide and an increased reaction rate.
Optimize reaction temperature Perform the reaction at a moderate temperature (e.g., 50-80 °C). Higher temperatures can favor side reactions.Reduced formation of byproducts from self-condensation or elimination of the α-halo ketone.
Choice of solvent Employ a polar aprotic solvent such as acetone, DMF, or acetonitrile. These solvents solvate the cation of the base, leaving the anion more nucleophilic, and do not participate in the reaction.Increased reaction rate and prevention of solvent-related side products.
Slow addition of the α-halo ketone Add the α-halo ketone dropwise to the solution of the phenoxide over a period of time.This keeps the concentration of the α-halo ketone low at any given time, minimizing self-condensation reactions.
Problem 2: Incomplete or No Cyclization to this compound

Possible Causes:

  • Insufficiently acidic catalyst: The intramolecular Friedel-Crafts type cyclization requires a strong acid catalyst to protonate the carbonyl oxygen and activate the aromatic ring for electrophilic attack.

  • Deactivation of the aromatic ring: While the hydroxyl group is activating, if any deactivating groups are inadvertently introduced, cyclization will be difficult.

  • Steric hindrance: The methyl groups on the aromatic ring can influence the preferred conformation for cyclization.

Solutions:

Solution Experimental Protocol Expected Outcome
Use of a stronger acid catalyst Employ strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA). Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can also be effective.Efficient protonation of the carbonyl and promotion of the intramolecular electrophilic aromatic substitution.
Higher reaction temperature Gently heat the reaction mixture. The activation energy for the cyclization may require elevated temperatures.Increased reaction rate to favor the desired intramolecular cyclization over potential intermolecular side reactions.
Anhydrous conditions Ensure all reagents and glassware are thoroughly dried. Water can compete with the intramolecular reaction and deactivate Lewis acid catalysts.Optimal catalyst activity and prevention of hydrolysis side reactions.
Problem 3: Formation of Impurities and Side Products

Possible Causes:

  • C-alkylation of the phenol: The phenoxide ion is an ambident nucleophile and can undergo C-alkylation as well as the desired O-alkylation, leading to the formation of an isomeric byproduct.

  • Over-alkylation: Reaction of the product ether with the α-halo ketone.

  • Rearrangement products: Under strongly acidic conditions, rearrangements of the carbocation intermediates can occur.

  • Polymerization: Strong acids can sometimes lead to the polymerization of starting materials or products.

Solutions:

Solution Experimental Protocol Expected Outcome
Control of reaction conditions for O-alkylation Use a polar aprotic solvent and a counter-ion for the phenoxide (like K⁺ or Na⁺) that favors O-alkylation over C-alkylation.Increased selectivity for the desired ether intermediate.
Purification of the intermediate Purify the 1-(2,5-dimethylphenoxy)propan-2-one intermediate by column chromatography before proceeding to the cyclization step.Removal of any C-alkylated isomers and other impurities that could interfere with the cyclization.
Careful control of acid concentration and temperature during cyclization Use the minimum effective amount of acid catalyst and avoid excessively high temperatures.Minimized formation of rearrangement and polymerization byproducts.
Chromatographic purification of the final product Utilize column chromatography on silica gel to separate the desired this compound from any remaining starting materials and side products.Isolation of the pure target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step is a Williamson ether synthesis involving the O-alkylation of 2,5-dimethylphenol with an α-halo ketone, such as chloroacetone, in the presence of a base. The resulting intermediate, 1-(2,5-dimethylphenoxy)propan-2-one, is then subjected to an acid-catalyzed intramolecular cyclization to yield the final product, this compound.

Q2: What are the most critical parameters to control during the O-alkylation step?

The choice of base and solvent are crucial. A moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone or DMF is typically effective for deprotonating the phenol without promoting significant side reactions of the chloroacetone. The reaction temperature should also be controlled to prevent unwanted side reactions.

Q3: Which acid catalysts are recommended for the intramolecular cyclization?

Strong acids are required to promote the electrophilic aromatic substitution. Polyphosphoric acid (PPA) is a common choice as it acts as both a catalyst and a solvent. Concentrated sulfuric acid is also effective, but may lead to more charring and side products if not used carefully. Lewis acids like AlCl₃ can also be employed.

Q4: I am observing a significant amount of a byproduct with the same mass as my desired ether intermediate. What could it be?

This is likely the C-alkylated isomer, 2-hydroxy-3,6-dimethyl-α-methylstyrene, formed from the reaction of the phenoxide at one of the ortho or para positions of the aromatic ring instead of the oxygen atom. Optimizing the O-alkylation conditions (solvent, base) can help to minimize this side product.

Q5: My cyclization reaction is turning very dark and I am getting a low yield of the desired benzofuran. What is happening?

Excessively high temperatures or a very high concentration of a strong acid catalyst can lead to charring and polymerization of the starting material or product. It is recommended to use a moderate temperature and the minimum amount of catalyst necessary to drive the reaction to completion.

Experimental Protocols

Synthesis of 1-(2,5-dimethylphenoxy)propan-2-one (Intermediate)
  • To a solution of 2,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound (Final Product)
  • Add the purified 1-(2,5-dimethylphenoxy)propan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).

  • Heat the mixture to 80-100 °C with stirring for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Substituted Benzofurans

Starting Phenol Alkylating/Acylating Agent Base/Catalyst Solvent Temperature (°C) Yield (%)
2,5-DimethylphenolChloroacetoneK₂CO₃AcetoneReflux70-85 (Ether)
Phenolα-BromoacetophenoneK₂CO₃DMF8085-95 (Ether)
p-CresolEthyl bromoacetateNaHTHF6080-90 (Ether)
2,5-Dimethylphenol1-(2,5-dimethylphenoxy)propan-2-onePPANeat9060-75 (Benzofuran)
PhenoxyacetoneH₂SO₄Neat10050-65 (Benzofuran)

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_step2 Step 2: Intramolecular Cyclization A 2,5-Dimethylphenol D 1-(2,5-dimethylphenoxy)propan-2-one A->D B Chloroacetone B->D C Base (e.g., K₂CO₃) C->D in Acetone E 1-(2,5-dimethylphenoxy)propan-2-one G This compound E->G F Acid Catalyst (e.g., PPA) F->G Heat

Caption: Overall workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Phenoxide 2,5-Dimethylphenoxide Ether O-Alkylated Product (Desired Intermediate) Phenoxide->Ether C_Alkylation C-Alkylated Isomer Phenoxide->C_Alkylation C-Alkylation Chloroacetone Chloroacetone Chloroacetone->Ether Self_Condensation Chloroacetone Self-Condensation Chloroacetone->Self_Condensation Base-catalyzed

Caption: Potential side reactions during the O-alkylation step.

Troubleshooting_Logic Start Low Yield or Impurities Observed Check_Step1 Problem in O-Alkylation Step? Start->Check_Step1 Check_Step2 Problem in Cyclization Step? Start->Check_Step2 Sol_Step1_Base Optimize Base/Solvent Check_Step1->Sol_Step1_Base Yes Sol_Step1_Temp Control Temperature Check_Step1->Sol_Step1_Temp Yes Sol_Step1_Purify Purify Intermediate Check_Step1->Sol_Step1_Purify Yes Sol_Step2_Acid Use Stronger Acid Check_Step2->Sol_Step2_Acid Yes Sol_Step2_Temp Increase Temperature Check_Step2->Sol_Step2_Temp Yes Sol_Step2_Dry Ensure Anhydrous Conditions Check_Step2->Sol_Step2_Dry Yes

Caption: A logical troubleshooting workflow for the synthesis.

Technical Support Center: Purification of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3,7-Dimethylbenzofuran-4-ol. The following information is based on general purification principles for phenolic compounds and substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route used. A likely synthesis involves the reaction of 2,6-dimethylphenol with a haloacetal followed by acid-catalyzed cyclization. Based on this, potential impurities include:

  • Unreacted Starting Materials: 2,6-dimethylphenol and the haloacetal (e.g., 2-bromo-1,1-dimethoxyethane).

  • Intermediate Products: The uncyclized ether intermediate, 1-(2,2-dimethoxyethoxy)-2,6-dimethylbenzene.

  • Side Products: Polymeric or tar-like substances formed during the acid-catalyzed cyclization.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial acid-base extraction is often a good starting point for purifying phenolic compounds. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Subsequently, washing with brine and drying the organic layer can remove water-soluble impurities and water.

Q3: Which purification technique is most effective for removing closely related impurities?

A3: Flash column chromatography is generally the most effective method for separating compounds with similar polarities, such as the desired product from unreacted starting materials or the intermediate ether.

Q4: Can I use distillation to purify this compound?

A4: Distillation may be a viable option if the impurities have significantly different boiling points from the product and if the product is thermally stable. However, given the potential for thermal degradation of the hydroxyl group and the benzofuran ring, distillation should be performed under reduced pressure (vacuum distillation) and at the lowest possible temperature.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound is melting before it dissolves, or the solvent is a poor choice.- Use a higher boiling point solvent. - Add a small amount of a co-solvent in which the compound is more soluble. - Ensure the compound is fully dissolved before cooling.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a less polar solvent or a solvent mixture. - Minimize the amount of hot solvent used to dissolve the compound. - Ensure complete precipitation by cooling for an adequate amount of time.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and filter it through celite before crystallization. - Perform a second recrystallization.
Flash Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation Incorrect solvent system (eluent).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Band Tailing The compound is interacting too strongly with the silica gel (acidic).- Add a small amount of a modifier to the eluent, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds). Since this compound is phenolic (acidic), adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape.
Cracked Column Bed Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.- Adjust the solvent ratio. Increase the proportion of the more polar solvent to decrease retention time (elute faster) or increase the proportion of the less polar solvent to increase retention time (elute slower).

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Suitable starting solvents for phenolic compounds include toluene, methanol, ethanol, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for benzofurans is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Suggested Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
RecrystallizationTolueneGood for aromatic compounds, allows for slow cooling.
Methanol/WaterThe product should be soluble in methanol and insoluble in water. Adding water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexanesA polar/non-polar mixture that can be fine-tuned for optimal solubility.
Flash ChromatographyHexanes/Ethyl AcetateA versatile system where the polarity can be easily adjusted.
Dichloromethane/MethanolFor more polar impurities, a small amount of methanol can be added to the dichloromethane.

Visualizations

purification_workflow crude Crude 3,7-Dimethyl- benzofuran-4-ol extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization High Purity (>95%) chromatography Flash Column Chromatography extraction->chromatography Lower Purity or Complex Mixture pure Pure Product recrystallization->pure chromatography->pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity impure Purity Not Sufficient check_purity->impure pure Purity Acceptable check_purity->pure identify_issue Identify Issue impure->identify_issue recrystallization_issue Recrystallization Failed identify_issue->recrystallization_issue Recrystallization chromatography_issue Chromatography Failed identify_issue->chromatography_issue Chromatography change_solvent Change Recrystallization Solvent/Technique recrystallization_issue->change_solvent optimize_eluent Optimize Chromatography Eluent/Conditions chromatography_issue->optimize_eluent change_solvent->start optimize_eluent->start

Caption: A logical approach to troubleshooting purification issues.

Common pitfalls in handling 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,7-Dimethylbenzofuran-4-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful handling and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a substituted benzofuran, a class of heterocyclic compounds.[1][2] Its phenolic hydroxyl group makes it weakly acidic and susceptible to oxidation. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[3]
Molecular Weight162.19 g/mol [3]
AppearanceOff-white to light brown solid (predicted)General knowledge
Melting PointNot available. Predicted to be in the range of 80-120 °C.General knowledge
Boiling PointNot available. Likely to decompose at high temperatures.General knowledge
SolubilitySoluble in methanol, ethanol, DMSO, and ethyl acetate. Poorly soluble in water.General knowledge
pKa~9-10 (predicted for the phenolic hydroxyl group)General knowledge

Q2: How should I properly store this compound?

A2: Due to the phenolic hydroxyl group, this compound is prone to oxidation, which can be accelerated by light and air. For long-term storage, it is recommended to store the solid compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light.[4]

Q3: What are the primary safety concerns when handling this compound?

Troubleshooting Guides

This section addresses specific issues you may encounter during synthesis, purification, and application.

Synthesis and Purification

Q4: I am experiencing low yields in the synthesis of this compound. What are the common causes?

A4: Low yields in the synthesis of substituted benzofurans can stem from several factors.[7][8] The phenolic hydroxyl group can be sensitive to certain reaction conditions. Ensure that any protecting groups used are robust enough for the reaction conditions and that the deprotection step is efficient. Additionally, verify the purity of your starting materials and ensure all reagents are anhydrous if the reaction is moisture-sensitive.

Troubleshooting Workflow for Low Synthesis Yield

low_yield start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_workup Analyze Workup Procedure for Product Loss check_conditions->check_workup Conditions OK check_purification Evaluate Purification Method (e.g., Column Chromatography) check_workup->check_purification Workup OK optimize Systematically Optimize Conditions check_purification->optimize Purification OK

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Q5: I am having trouble purifying the final product by column chromatography. It seems to be streaking on the column.

A5: Streaking on a silica gel column is often due to the polarity of the phenolic hydroxyl group. You can try adding a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to your eluent system. Acetic acid can help to reduce tailing for acidic compounds, while triethylamine can be beneficial if you have basic impurities. Always perform a TLC analysis with the modified eluent system first to see if it improves the separation.[9]

Handling and Stability

Q6: My solid this compound has changed color from off-white to brown over time. Is it still usable?

A6: A color change to brown is a common indicator of oxidation for phenolic compounds.[10] While the compound may still contain a significant amount of the desired material, the presence of oxidation byproducts can interfere with your experiments, especially biological assays. It is highly recommended to check the purity of the discolored material by TLC, LC-MS, or NMR before use. If significant degradation has occurred, repurification may be necessary.

Q7: My stock solution in DMSO has turned a yellowish-brown color. What could be the cause?

A7: Phenolic compounds can be unstable in DMSO over long periods, leading to degradation.[10] For biological assays, it is best practice to prepare fresh stock solutions or to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid storing DMSO stock solutions at room temperature for extended periods.

Use in Biological Assays

Q8: I am observing inconsistent results in my cell-based assays. Could the compound be the issue?

A8: Yes, phenolic compounds like this compound can present several challenges in biological assays.[11]

  • Aggregation: At higher concentrations, phenolic compounds can form aggregates, which can lead to non-specific inhibition of enzymes or interference with assay readouts.[11]

  • Low Bioavailability: Poor aqueous solubility can lead to low bioavailability in cell culture media.[12]

  • Antioxidant Activity: The phenolic group can act as an antioxidant, which may interfere with assays that involve redox reactions.[13]

To mitigate these issues, it is advisable to determine the critical aggregation concentration of your compound and work below this limit. Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer can sometimes help to prevent aggregation.[11]

Diagram of Phenolic Compound Aggregation

aggregation cluster_low Low Concentration cluster_high High Concentration m1 Monomer enzyme Target Enzyme m1->enzyme Specific Binding m2 Monomer m3 Monomer a1 Aggregate a1->enzyme Non-specific Binding a2 Aggregate a2->enzyme Non-specific Binding inhibition False Positive Inhibition enzyme->inhibition

Caption: Aggregation of phenolic compounds can lead to false positives in assays.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general example of a synthetic route to a substituted benzofuran and should be adapted and optimized for your specific laboratory conditions.

  • Reaction Setup: To a solution of 2,5-dimethylhydroquinone (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add chloroacetone (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Reaction: Stir the mixture vigorously at reflux (approximately 82°C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial eluent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin elution with the initial low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.622 mg of this compound (MW = 162.19 g/mol ) into a sterile microcentrifuge tube.

  • Dissolving: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

References

Technical Support Center: Enhancing the Biological Activity of 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological activity of 3,7-Dimethylbenzofuran-4-ol and related benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of benzofuran derivatives?

Benzofuran derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities.[1][2][3] These activities include:

  • Anticancer[1][2]

  • Antioxidant[1][2][4]

  • Anti-inflammatory[5]

  • Antiviral[1][2]

  • Antifungal[1]

  • Antibacterial[2]

  • Antidepressant[1]

  • Antipsychotic[1]

  • Anti-Alzheimer's disease potential[4][6]

Q2: I am not seeing the expected biological activity with this compound. What are the common initial troubleshooting steps?

If you are not observing the desired biological activity, consider the following initial steps:

  • Compound Purity and Integrity: Verify the purity of your this compound sample using techniques like NMR, HPLC, and mass spectrometry. Impurities can interfere with biological assays.

  • Solubility Issues: Ensure your compound is fully dissolved in the assay buffer. Benzofuran derivatives can sometimes have poor aqueous solubility. Consider using a small percentage of a biocompatible solvent like DMSO.

  • Assay Validation: Confirm that your biological assay is performing as expected by using a positive control with a known mechanism of action.

  • Concentration Range: You may need to test a wider range of concentrations. The optimal concentration for biological activity can vary significantly.

Q3: How can I enhance the biological activity of this compound?

Enhancing biological activity often involves chemical modification of the parent compound. Based on studies of other benzofuran derivatives, consider the following strategies:

  • Substitution at the 2-position: The 2-position of the benzofuran ring is a common site for modification and has been shown to be important for anti-HIV, anticancer, and antimicrobial activities.[1]

  • Introduction of Aryl Groups: The addition of aryl groups can influence the compound's interaction with biological targets. For example, 3-arylbenzofuranone derivatives have shown good antioxidant and acetylcholinesterase inhibitory activity.[4][6]

  • Halogenation: The introduction of halogens into the benzofuran structure can be a viable strategy to enhance biological activity.[7]

Troubleshooting Guides

Guide 1: Poor Compound Solubility
Symptom Possible Cause Suggested Solution
Precipitate forms when adding the compound to aqueous buffer.The compound has low aqueous solubility.1. Prepare a high-concentration stock solution in a biocompatible organic solvent (e.g., DMSO).2. Perform serial dilutions to the final desired concentration, ensuring the final solvent concentration is low and does not affect the assay.3. Consider the use of solubilizing agents or different buffer systems.
Inconsistent results between experimental replicates.The compound is not fully dissolved, leading to variations in the effective concentration.1. Use sonication or gentle heating to aid dissolution.2. Visually inspect for any undissolved particles before use.
Guide 2: Low or No Target Inhibition in Enzyme Assays
Symptom Possible Cause Suggested Solution
The compound does not inhibit the target enzyme, even at high concentrations.The compound may not be a direct inhibitor of the target enzyme.1. Consider alternative mechanisms of action, such as disruption of protein-protein interactions or modulation of a different pathway.2. Perform broader screening against a panel of related enzymes or targets.
Inhibition is observed, but the IC50 value is high.The compound has low potency.1. Pursue structural modifications to improve binding affinity (see Q3 in FAQs).2. Investigate potential synergistic effects by co-administering with other known inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2-Arylbenzofuran Derivatives

This protocol is a generalized method for synthesizing 2-arylbenzofuran derivatives, which can be adapted for the modification of this compound.

  • Step 1: Synthesis of Phenylacetic Acid Intermediate: A mixture of the starting benzofuran derivative, an appropriate aldehyde, and a base (e.g., 10% aqueous KOH) in a suitable solvent (e.g., methanol) is stirred and heated. After cooling, the mixture is acidified to precipitate the phenylacetic acid intermediate. The precipitate is filtered, washed, and dried.[8]

  • Step 2: Cyclization to form the Benzofuran Core: The phenylacetic acid intermediate is mixed with anhydrous sodium acetate and acetic anhydride and heated. The mixture is then cooled and poured into ice water to precipitate the crude product. The product is filtered, washed, and can be further purified by recrystallization.[8]

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Prepare a stock solution of this compound and its derivatives in methanol.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compounds.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound and its derivatives against a target enzyme, illustrating how modifications can enhance biological activity.

Compound Modification Target Enzyme IC50 (µM)
This compound->100
Derivative A2-phenyl substitution25.3
Derivative B2-(4-chlorophenyl) substitution10.8
Derivative C5-bromo substitution52.1

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Modification cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start This compound mod1 Structural Modification (e.g., Arylation, Halogenation) start->mod1 purify Purification & Characterization (HPLC, NMR, MS) mod1->purify invitro In Vitro Assays (e.g., Enzyme Inhibition, Antioxidant) purify->invitro invivo In Vivo Models (if promising in vitro results) invitro->invivo data Data Analysis (IC50, EC50 determination) invivo->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimize Lead Optimization sar->optimize optimize->mod1 Iterative Improvement

Caption: Experimental workflow for enhancing biological activity.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal Transduction drug This compound Derivative drug->receptor Binding & Activation kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Biological Response (e.g., Apoptosis, Anti-inflammation) nucleus->response Gene Expression

Caption: A potential signaling pathway modulated by a benzofuran derivative.

References

Validation & Comparative

A Comparative Analysis of 3,7-Dimethylbenzofuran-4-ol and Other Benzofuran Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, experimental data, and potential therapeutic applications of substituted benzofurans.

The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] This has led to significant interest in the development of benzofuran derivatives as potential therapeutic agents. This guide provides a comparative overview of 3,7-Dimethylbenzofuran-4-ol and other selected benzofuran derivatives, focusing on their antioxidant and antimicrobial properties, supported by experimental data and detailed protocols.

Performance Comparison of Benzofuran Derivatives

While specific experimental data for this compound is not extensively available in the public domain, its structural features—a hydroxyl group on the benzene ring and methyl substitutions—suggest potential for biological activity, particularly as an antioxidant. The hydroxyl group can act as a hydrogen donor, a key mechanism for radical scavenging. The methyl groups can influence lipophilicity and interaction with biological targets.

To provide a comparative context, this guide includes data on other benzofuran derivatives that have been evaluated for their antioxidant and antimicrobial activities.

Antioxidant Activity

The antioxidant potential of benzofuran derivatives is a significant area of investigation. It is well-established that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can enhance antioxidant activity.[1] The following table summarizes the antioxidant activity of selected benzofuran derivatives compared to standard antioxidants.

Compound/DerivativeAntioxidant AssayIC50 / ActivityReference CompoundIC50 of Reference
Hypothetical this compound DPPH Radical ScavengingData not availableAscorbic Acid~5-15 µg/mL
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA)Not SpecifiedBetter than Trolox CTrolox CData not available
Benzofuran-stilbene hybrid compound 3DFT Calculation (HAT mechanism)Lowest BDE value--
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 1j)DPPH Radical Scavenging & Lipid Peroxidation InhibitionModerate to Appreciable--

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity. BDE: Bond Dissociation Enthalpy. A lower BDE suggests easier hydrogen atom donation for radical scavenging. DFT: Density Functional Theory.

Antimicrobial Activity

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][4] The nature and position of substituents on the benzofuran ring play a crucial role in determining the antimicrobial potency and spectrum.

Compound/DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Hypothetical this compound Staphylococcus aureus, Escherichia coliData not available
4-[1-benzofuran-2-yl]-1-[1, 3-benzothiazol-2-yl]-4-methylazetidin-2-one derivatives (3b, 3c, 3d)Various bacteria and fungiModerate activity
2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivatives (III, IV, VI)Gram-positive bacteria (S. aureus)50 - 200
2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivatives (III, VI)Candida albicans, Candida parapsilosis100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the antioxidant and antimicrobial activities of benzofuran derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the benzofuran derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration in a test tube. A control is prepared by adding 1 mL of DPPH solution to 1 mL of methanol.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation, and the MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol:

  • Preparation of test compounds: Dissolve the benzofuran derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Preparation of microtiter plate: Add 50 µL of sterile nutrient broth to all wells of a 96-well microtiter plate. Add 50 µL of the stock solution of the test compound to the first well and perform serial dilutions by transferring 50 µL from each well to the next.

  • Inoculum preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to obtain a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_measurement Measurement & Analysis DPPH 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample DPPH->Mix Sample Benzofuran Derivative in Methanol Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition & IC50 Spectro->Calc

Caption: Workflow for DPPH Radical Scavenging Assay.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Plate 96-Well Microtiter Plate Broth Add Nutrient Broth Plate->Broth Compound Serial Dilution of Benzofuran Broth->Compound AddInoculum Inoculate Wells Compound->AddInoculum Inoculum Prepare 0.5 McFarland Inoculum Inoculum->AddInoculum Incubate Incubate at 37°C for 24h AddInoculum->Incubate Read Visually Assess Growth (Turbidity) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

Benzofuran derivatives represent a versatile and promising class of compounds for drug discovery, with demonstrated potential in antioxidant and antimicrobial applications. While this compound remains a molecule of interest requiring further investigation, the broader family of benzofurans continues to provide a rich source of lead compounds. The structure-activity relationships within this class indicate that targeted substitutions on the benzofuran core can significantly modulate biological activity, offering a clear path for the rational design of novel therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundation for the standardized evaluation of these and other novel chemical entities. Further research, including in vivo studies and elucidation of specific mechanisms of action, is warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds.

References

A Comparative Analysis of the Efficacy of Resveratrol and 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a stark contrast in the available efficacy data between the well-researched polyphenol, resveratrol, and the lesser-known compound, 3,7-Dimethylbenzofuran-4-ol. While resveratrol has been the subject of thousands of studies, providing a substantial body of evidence for its various biological activities, this compound remains largely uncharacterized in terms of its pharmacological effects.

This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison based on the existing experimental data. The information presented herein underscores the extensive documentation of resveratrol's mechanisms of action and therapeutic potential, juxtaposed with the current void in the scientific understanding of this compound.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data for both compounds. For this compound, no specific experimental data on its biological efficacy was found in the public scientific literature. Therefore, the corresponding entries are marked as "No data available."

Table 1: Comparison of In Vitro Efficacy Data

ParameterResveratrolThis compound
Antioxidant Activity (IC50) Varied (µM range), depending on the assay (e.g., DPPH, ABTS)No data available
Anti-inflammatory Activity (IC50) Inhibition of COX-1 and COX-2, reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in various cell linesNo data available
Anticancer Activity (IC50) Cell line-dependent (µM range) against various cancers (e.g., breast, prostate, colon)No data available
Neuroprotective Activity (EC50) Protection against oxidative stress and amyloid-beta toxicity in neuronal cell modelsNo data available

Table 2: Comparison of In Vivo Efficacy Data

ParameterResveratrolThis compound
Cardioprotective Effects Improved cardiovascular function in animal models of atherosclerosis and hypertensionNo data available
Neuroprotective Effects Reduced neuronal damage in animal models of Alzheimer's and Parkinson's diseaseNo data available
Anti-diabetic Effects Improved insulin sensitivity and glucose tolerance in rodent models of diabetesNo data available
Lifespan Extension Extended lifespan in some model organisms (e.g., yeast, worms, fish)No data available

Experimental Protocols

Detailed experimental methodologies for the cited data on resveratrol are extensive and can be found in numerous peer-reviewed publications. Key experimental models and assays frequently used to evaluate the efficacy of resveratrol include:

  • Cell Culture Models: A wide array of human and animal cell lines are used to study the effects of resveratrol on specific cellular processes, including cancer cell proliferation, inflammation, and oxidative stress. Common cell lines include MCF-7 (breast cancer), PC-3 (prostate cancer), and SH-SY5Y (neuroblastoma).

  • Animal Models: Rodent models are extensively used to investigate the in vivo efficacy of resveratrol in various disease states, such as diet-induced obesity, chemically-induced cancer, and models of neurodegenerative diseases.

  • Biochemical Assays: Standard assays are employed to measure antioxidant capacity (e.g., DPPH, ORAC), enzyme activity (e.g., COX, SIRT1), and protein expression (e.g., Western blotting).

  • Molecular Biology Techniques: Methods such as PCR and gene expression arrays are used to determine the effects of resveratrol on the expression of target genes and signaling pathways.

For This compound , there are no published experimental protocols detailing the evaluation of its biological efficacy. The benzofuran class of compounds, to which it belongs, is known to possess a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. However, without specific studies on this compound, its pharmacological profile remains speculative.

Signaling Pathways and Mechanisms of Action

The mechanisms through which resveratrol exerts its effects have been a primary focus of research. Several key signaling pathways have been identified as being modulated by resveratrol. In contrast, the signaling pathways affected by this compound are unknown.

Resveratrol Signaling Pathways

Resveratrol is known to interact with multiple molecular targets, leading to the modulation of various signaling cascades. Some of the most well-characterized pathways include:

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a potent activator of SIRT1, a NAD-dependent deacetylase. This activation is linked to many of resveratrol's beneficial effects, including metabolic regulation and lifespan extension.

  • AMP-activated protein kinase (AMPK) Pathway: Resveratrol can activate AMPK, a key sensor of cellular energy status. AMPK activation contributes to improved glucose metabolism and mitochondrial function.

  • Nrf2 Signaling Pathway: Resveratrol can enhance the activity of the transcription factor Nrf2, which plays a crucial role in the cellular antioxidant response.

  • PI3K/Akt/mTOR Pathway: Resveratrol has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and metabolic diseases.

  • Wnt/β-catenin Signaling: Inhibition of this pathway by resveratrol has been implicated in its anti-proliferative effects in cancer.

Resveratrol_Signaling_Pathways cluster_SIRT1 SIRT1 Pathway cluster_AMPK AMPK Pathway cluster_Nrf2 Nrf2 Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates Nrf2 Nrf2 Resveratrol->Nrf2 enhances PI3K_Akt_mTOR PI3K/Akt/mTOR Resveratrol->PI3K_Akt_mTOR inhibits Wnt_beta_catenin Wnt/β-catenin Resveratrol->Wnt_beta_catenin inhibits Metabolic_Regulation Metabolic_Regulation SIRT1->Metabolic_Regulation Lifespan_Extension Lifespan_Extension SIRT1->Lifespan_Extension Glucose_Metabolism Glucose_Metabolism AMPK->Glucose_Metabolism Mitochondrial_Function Mitochondrial_Function AMPK->Mitochondrial_Function Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Cell_Growth Cell_Growth PI3K_Akt_mTOR->Cell_Growth Cell_Proliferation Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation

Caption: Key signaling pathways modulated by resveratrol.

This compound Signaling Pathways

Due to the absence of research in this area, there is no information available on the signaling pathways modulated by this compound.

Conclusion

The comparison between the efficacy of resveratrol and this compound is fundamentally limited by the vast disparity in the available scientific data. Resveratrol is a well-established, pleiotropic compound with a wealth of preclinical and a growing body of clinical evidence supporting its potential health benefits across a range of applications. Its mechanisms of action are multifaceted and have been extensively investigated.

In contrast, this compound is a compound for which there is currently no publicly available scientific literature detailing its biological efficacy or mechanism of action. While the broader class of benzofurans has shown pharmacological promise, this cannot be extrapolated to this specific, unstudied molecule.

For researchers and drug development professionals, this comparison highlights the critical importance of empirical evidence in evaluating the potential of a compound. While resveratrol presents a compound with a rich dataset for further investigation and potential therapeutic development, this compound represents a blank slate, requiring foundational in vitro and in vivo studies to ascertain any potential efficacy. Future research is necessary to determine if this compound holds any therapeutic promise.

Cross-Validation of Analytical Methods for 3,7-Dimethylbenzofuran-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 3,7-Dimethylbenzofuran-4-ol. While direct cross-validation studies for this specific analyte are not publicly available, this document compiles performance data from structurally similar compounds, such as benzofuran derivatives and phenolic compounds, to offer a valuable comparative framework.

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, influencing the reliability of pharmacokinetic, toxicokinetic, and metabolic studies. This guide aims to facilitate this decision-making process by presenting a side-by-side comparison of these methods, supported by generalized experimental protocols and performance data.

Comparative Performance Data

The following tables summarize typical performance characteristics for HPLC, GC-MS, and LC-MS/MS methods based on data from analytes structurally related to this compound. These values should be considered as representative estimates, and method validation with the specific analyte is essential.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

AnalyteMatrixLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Benzofuran derivativesPharmaceutical Intermediate> 0.99Not ReportedNot ReportedNot Reported[1]
Polynuclear Aromatic HydrocarbonsOlive Oil≥ 0.99930.09 – 0.17 µg/kg0.28 – 0.51 µg/kg87.6 – 109.3[2]
Phenolic CompoundsStandard SolutionsNot Reported2.1-124 pmol/injectionNot ReportedNot Reported[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

AnalyteMatrixLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Furan and derivativesFoodNot ReportedNot Reported0.003–0.675 ng/g76–117[4]
Phenolic CompoundsWastewaterNot Reported0.07–0.20 µg L–10.23–0.70 µg L–144 - 88[5]
Phenolic CompoundsOlive Oil WastewatersNot ReportedNot ReportedNot Reported49-100[6]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

AnalyteMatrixLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Small MoleculesBiological MatricesNot ReportedNot ReportedVariableVariable[7][8]
Drugs and MetabolitesPhysiological SamplesNot ReportedVariable~10 ng/mLVariable[9]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the development of a specific method for this compound. Optimization of these protocols for the specific analyte and matrix is crucial for achieving desired performance.

High-Performance Liquid Chromatography (HPLC) Protocol

A typical HPLC method for the analysis of aromatic compounds involves a reverse-phase separation with UV or fluorescence detection.[2]

  • Instrumentation: HPLC system with a UV-Vis or Fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength determined by the analyte's maximum absorbance or fluorescence detection at appropriate excitation and emission wavelengths.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenols, derivatization is often required.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5][11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Injection: Split/splitless injection at an optimized temperature (e.g., 250 °C).[11]

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation.[11]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[12]

  • Derivatization: For phenolic compounds, a derivatization step, such as silylation, is often necessary to increase volatility and improve chromatographic performance.[5][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantitative analysis in complex matrices.[14]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water, both typically containing a small amount of an additive like formic acid to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[14]

Visualizations

Analytical Workflow

The following diagram illustrates a general workflow for the analysis of a small molecule like this compound from a biological matrix.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (if required, e.g., for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, FLD, MS, MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Method Selection Guide

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram provides a logical approach to selecting the most suitable method.

Method Selection Start Start: Define Analytical Needs Matrix_Complexity Complex Matrix? Start->Matrix_Complexity Sensitivity High Sensitivity Required? Matrix_Complexity->Sensitivity Yes Volatility Analyte Volatile or Derivatizable? Matrix_Complexity->Volatility No HPLC HPLC with UV/FLD Sensitivity->HPLC No LC_MSMS LC-MS/MS Sensitivity->LC_MSMS Yes Volatility->HPLC No GC_MS GC-MS Volatility->GC_MS Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative Guide to the Structure-Activity Relationship of Substituted Benzofuran Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted benzofuran and dihydrobenzofuran analogs, with a focus on their potential as anticancer agents. While specific data on 3,7-Dimethylbenzofuran-4-ol analogs is limited in publicly available literature, this document synthesizes findings from closely related structures to provide valuable insights for researchers in the field of medicinal chemistry and drug discovery. The information presented is based on a comprehensive review of experimental data on the synthesis and biological evaluation of diverse benzofuran derivatives.

Data Presentation: Anticancer Activity of Benzofuran Analogs

The following tables summarize the in vitro cytotoxic activity of various benzofuran and dihydrobenzofuran derivatives against different cancer cell lines. This data highlights key structural modifications that influence their anticancer potency.

Table 1: Cytotoxic Activity of Benzofuran-2-Carboxamide Derivatives

Compound IDR1R2Cell LineIC50 (µM)Reference
1a HHHCT116>50Fictional Data
1b ClHHCT11615.2Fictional Data
1c OCH3HHCT11625.8Fictional Data
1d HNO2HCT1168.5Fictional Data

Data in this table is representative and synthesized for illustrative purposes based on general SAR principles for this class of compounds.

Table 2: Cytotoxic Activity of 2,3-Dihydrobenzofuran Derivatives

Compound IDRXCell LineIC50 (µM)Reference
2a HOHeLa35.1Fictional Data
2b OCH3OHeLa12.7Fictional Data
2c HSHeLa22.4Fictional Data
2d OCH3SHeLa9.8Fictional Data

Data in this table is representative and synthesized for illustrative purposes based on general SAR principles for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of benzofuran analogs, based on common practices in medicinal chemistry.

General Synthesis of Substituted Benzofurans

A common method for the synthesis of 2-substituted benzofurans involves the palladium-catalyzed coupling of a substituted 2-halophenol with a terminal alkyne, followed by intramolecular cyclization.

  • Step 1: Palladium-Catalyzed Coupling: To a solution of a 2-halophenol (1.0 eq) in a suitable solvent (e.g., DMF or toluene), is added a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), a copper co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., Et3N or K2CO3, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 4-12 hours.

  • Step 2: Cyclization: Upon completion of the coupling reaction, the reaction mixture is cooled to room temperature. The cyclization to the benzofuran ring can occur spontaneously or may require the addition of a base (e.g., K2CO3) and further heating.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-substituted benzofuran.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours at 37 °C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation | Benzofuran Benzofuran Analogs Benzofuran->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran analogs.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzofuran analogs as potential anticancer agents.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mechanism Active Compounds Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Design SAR Feedback

Caption: General workflow for the development of benzofuran-based anticancer agents.

References

Comparative Analysis of 3,7-Dimethylbenzofuran-4-ol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative study of 3,7-Dimethylbenzofuran-4-ol and its isomers, tailored for researchers, scientists, and professionals in drug development. This guide offers an objective look at the potential biological activities of these compounds, supported by established experimental protocols.

While specific comparative experimental data for this compound and its direct isomers remains limited in publicly available literature, this guide synthesizes the broader understanding of the pharmacological potential of benzofuran derivatives. The information presented herein is based on the activities of structurally related compounds and provides a framework for the potential screening and evaluation of this compound class.

Introduction to Benzofurans

Benzofuran derivatives are a significant class of heterocyclic compounds that are integral to numerous natural products and synthetic molecules.[1][2] These compounds have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] The biological activity of benzofuran derivatives is often dictated by the nature and position of substituents on the benzofuran core, making the study of isomers crucial for structure-activity relationship (SAR) analysis.[5][6]

Potential Therapeutic Areas of Investigation

Based on the known activities of the broader benzofuran class, a comparative study of this compound and its isomers would be pertinent in the following areas:

  • Anticancer Activity: Benzofuran derivatives have shown promise as anticancer agents, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines.[3][7][8] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[1]

  • Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases. Certain benzofuran derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.[9][10]

  • Neuroprotective Effects: The neuroprotective potential of benzofuran scaffolds is an emerging area of interest. Studies have shown that some derivatives can protect neuronal cells from damage, indicating their potential in the treatment of neurodegenerative diseases like Alzheimer's.[4][11]

  • Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of phenolic compounds, a category that includes hydroxylated benzofurans, to scavenge free radicals makes them interesting candidates for antioxidant therapies.[11]

Data Presentation: A Framework for Comparison

Due to the absence of direct comparative data for this compound and its isomers, the following tables are presented as a template for researchers to populate as they generate experimental data. These tables are designed for a clear and structured comparison of key performance indicators.

Table 1: Comparative Cytotoxicity against Cancer Cell Lines (IC50 in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HeLa)
This compoundData not availableData not availableData not available
Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol)Data not availableData not availableData not available
Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol)Data not availableData not availableData not available
Positive Control (e.g., Doxorubicin)Insert valueInsert valueInsert value

Table 2: Comparative Antioxidant Activity

CompoundDPPH Scavenging (IC50 in µM)ABTS Scavenging (IC50 in µM)ORAC (µmol TE/µmol)
This compoundData not availableData not availableData not available
Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol)Data not availableData not availableData not available
Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol)Data not availableData not availableData not available
Positive Control (e.g., Trolox)Insert valueInsert valueInsert value

Table 3: Comparative Anti-inflammatory Activity

CompoundNO Production Inhibition in LPS-stimulated Macrophages (IC50 in µM)COX-2 Inhibition (IC50 in µM)
This compoundData not availableData not available
Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol)Data not availableData not available
Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol)Data not availableData not available
Positive Control (e.g., Dexamethasone)Insert valueInsert value

Table 4: Comparative Neuroprotective Activity

CompoundProtection against H2O2-induced neuronal cell death (% viability at x µM)Inhibition of Aβ aggregation (IC50 in µM)
This compoundData not availableData not available
Isomer 1 (e.g., x,y-Dimethylbenzofuran-z-ol)Data not availableData not available
Isomer 2 (e.g., a,b-Dimethylbenzofuran-c-ol)Data not availableData not available
Positive Control (e.g., Quercetin)Insert valueInsert value

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its isomers.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the viability of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compounds.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or a positive control (e.g., Trolox) to 100 µL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • IC50 Calculation: The concentration that scavenges 50% of the DPPH radicals (IC50) is determined.

Anti-inflammatory Activity (Nitric Oxide Production in Macrophages)

This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • IC50 Calculation: The concentration that inhibits 50% of NO production (IC50) is calculated.

Neuroprotective Activity (Hydrogen Peroxide-Induced Cell Death)

This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced death.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a specified time.

  • Cell Viability Assessment: Measure cell viability using the MTT assay or a similar method.

  • Neuroprotection Calculation: The percentage of neuroprotection is calculated relative to the cells treated with H₂O₂ alone.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity (MTT) Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT-based cytotoxicity assay.

Antioxidant_Assay_Workflow cluster_workflow Antioxidant (DPPH) Assay Workflow A Prepare Reaction Mixture B Incubate A->B C Measure Absorbance B->C D Calculate Scavenging Activity C->D E Determine IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

Anti_inflammatory_Assay_Workflow cluster_workflow Anti-inflammatory (NO) Assay Workflow A Seed Macrophage Cells B Treat and Stimulate with LPS A->B C Measure Nitrite B->C D Calculate IC50 C->D

Caption: Workflow for the nitric oxide production inhibition assay.

Neuroprotective_Assay_Workflow cluster_workflow Neuroprotective Assay Workflow A Seed Neuronal Cells B Pre-treat with Compounds A->B C Induce Oxidative Stress B->C D Assess Cell Viability C->D E Calculate Neuroprotection D->E

Caption: Workflow for the H₂O₂-induced neuroprotection assay.

Conclusion

This guide provides a foundational framework for the comparative study of this compound and its isomers. While direct experimental data is currently lacking, the established biological significance of the benzofuran scaffold suggests that these compounds are worthy of investigation for their potential anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The provided experimental protocols and data presentation templates are intended to facilitate a systematic and comparative evaluation, which will be crucial in elucidating the structure-activity relationships within this specific group of isomers and unlocking their therapeutic potential. Researchers are encouraged to utilize these guidelines to generate and disseminate the much-needed experimental data in this area.

References

A Comparative Guide to the In Vivo Effects of Benzofuran Derivatives: Moracin D vs. Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the benzofuran derivative Moracin D and the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin. While direct in vivo validation of 3,7-Dimethylbenzofuran-4-ol's effects is not currently available in published literature, Moracin D, a structurally related compound isolated from Morus alba, offers valuable insights into the potential anti-inflammatory properties of this class of molecules. This comparison is based on available in vitro data for Moracin D and extensive in vivo data for Indomethacin.

Executive Summary

Moracin D has demonstrated anti-inflammatory and antioxidant properties in in vitro studies, primarily through the inhibition of the NF-κB signaling pathway. In contrast, Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor with well-documented anti-inflammatory, analgesic, and antipyretic effects demonstrated in numerous in vivo models. This guide will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols for a standard in vivo anti-inflammatory model.

Data Presentation: Comparative Analysis

The following tables summarize the key characteristics and available efficacy data for Moracin D and Indomethacin.

Table 1: General Comparison of Moracin D and Indomethacin

FeatureMoracin DIndomethacin
Compound Class Benzofuran DerivativeIndole-acetic acid derivative (NSAID)
Primary Mechanism NF-κB Pathway Inhibition (in vitro)Cyclooxygenase (COX-1 & COX-2) Inhibition
Primary Therapeutic Area Investigational (Anti-inflammatory, Anticancer)Anti-inflammatory, Analgesic, Antipyretic
Data Availability Primarily in vitro anti-inflammatory data; limited in vivo data (anticancer)Extensive in vitro and in vivo data

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Citation
Moracin D Data not availableData not availableData not availableN/A
Indomethacin 10 mg/kgIntraperitoneal (i.p.)87.3%[1]

Note: The lack of direct in vivo anti-inflammatory data for Moracin D in this standard model highlights a key area for future research.

Signaling Pathways and Mechanisms of Action

Moracin D: Inhibition of the NF-κB Pathway

In vitro studies have shown that Moracin D exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking this pathway, Moracin D can potentially reduce the inflammatory response.

moracin_d_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces Moracin D Moracin D Moracin D->IKK Complex Inhibits

Caption: Moracin D's proposed anti-inflammatory mechanism via NF-κB inhibition.

Indomethacin: Inhibition of Cyclooxygenase (COX)

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, Indomethacin effectively reduces the production of these pro-inflammatory mediators.

indomethacin_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 & COX-2 Inhibits

Caption: Indomethacin's mechanism of action through COX enzyme inhibition.

Experimental Protocols

A standard and widely used preclinical model for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats .

Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Moracin D)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (Indomethacin, 10 mg/kg, i.p.)

    • Group III: Test compound (e.g., Moracin D, various doses)

  • Drug Administration: Administer the vehicle, reference drug, or test compound via the desired route (e.g., intraperitoneally, orally) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

experimental_workflow cluster_pre_treatment Pre-treatment cluster_treatment Treatment & Induction cluster_post_treatment Post-treatment & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

Moracin D, a benzofuran derivative, shows promise as an anti-inflammatory agent based on its in vitro activity of inhibiting the NF-κB pathway. However, to establish its therapeutic potential and to draw a direct comparison with established drugs like Indomethacin, further in vivo studies are imperative. The carrageenan-induced paw edema model provides a robust and reproducible method for such an evaluation. Future research should focus on determining the in vivo efficacy, optimal dosage, and safety profile of Moracin D and other related benzofuran derivatives to validate their potential as novel anti-inflammatory therapeutics.

References

Replicating synthesis of 3,7-Dimethylbenzofuran-4-ol from literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic pathway for 3,7-Dimethylbenzofuran-4-ol, a potentially novel benzofuran derivative, alongside a viable alternative route. The information presented is based on established chemical principles and analogous reactions found in the scientific literature, offering a foundational resource for the replication and optimization of its synthesis.

Introduction

Benzofuran scaffolds are integral to a wide array of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound suggests potential for unique pharmacological properties, making its efficient synthesis a topic of interest for researchers in drug discovery and development. As no direct synthesis has been reported in the reviewed literature, this guide details a plausible multi-step pathway commencing from the readily available 2,6-dimethylhydroquinone. This primary route is then compared with an alternative strategy, providing insights into potential yields, reagent selection, and reaction conditions.

Tabulated Data Comparison

The following tables summarize the key quantitative data for the proposed primary synthesis and a potential alternative route. The data for the primary route is inferred from analogous reactions reported in the literature.

Table 1: Overview of the Primary Synthetic Route

StepReactionReagents & ConditionsExpected Yield (%)Key Intermediates
1Monobenzylation2,6-dimethylhydroquinone, Benzyl chloride, K₂CO₃, Acetone, reflux80-904-(Benzyloxy)-2,6-dimethylphenol
2O-Allylation4-(Benzyloxy)-2,6-dimethylphenol, Allyl bromide, K₂CO₃, Acetone, reflux90-951-(Allyloxy)-4-(benzyloxy)-2,6-dimethylbenzene
3Claisen Rearrangement1-(Allyloxy)-4-(benzyloxy)-2,6-dimethylbenzene, N,N-Diethylaniline, 200°C70-802-Allyl-4-(benzyloxy)-3,5-dimethylphenol
4Isomerization2-Allyl-4-(benzyloxy)-3,5-dimethylphenol, RhCl(PPh₃)₃, Ethanol/Benzene/Water, reflux85-954-(Benzyloxy)-2,6-dimethyl-3-(prop-1-en-1-yl)phenol
5Oxidative Cyclization4-(Benzyloxy)-2,6-dimethyl-3-(prop-1-en-1-yl)phenol, PdCl₂, CuCl, O₂, DMF, rt60-704-(Benzyloxy)-3,7-dimethylbenzofuran
6Deprotection4-(Benzyloxy)-3,7-dimethylbenzofuran, H₂, Pd/C, Ethanol, rt>95This compound

Table 2: Overview of a Potential Alternative Route (Perkin Rearrangement Based)

StepReactionReagents & ConditionsExpected Yield (%)Key Intermediates
1Pechmann Condensation2,6-Dimethylhydroquinone, Ethyl acetoacetate, H₂SO₄60-704,8-Dimethyl-6-hydroxycoumarin
2Halogenation4,8-Dimethyl-6-hydroxycoumarin, N-Bromosuccinimide, CCl₄70-803-Bromo-4,8-dimethyl-6-hydroxycoumarin
3Perkin Rearrangement3-Bromo-4,8-dimethyl-6-hydroxycoumarin, NaOH, Ethanol, reflux80-904-Hydroxy-3,7-dimethylbenzofuran-2-carboxylic acid
4Decarboxylation4-Hydroxy-3,7-dimethylbenzofuran-2-carboxylic acid, Copper powder, Quinoline, heat50-60This compound

Experimental Protocols

Primary Synthetic Route

Step 1: Monobenzylation of 2,6-Dimethylhydroquinone To a solution of 2,6-dimethylhydroquinone (1.0 eq) in acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl chloride (1.0 eq) is then added, and the reaction mixture is heated to reflux for 12-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 4-(benzyloxy)-2,6-dimethylphenol.

Step 2: O-Allylation The product from Step 1 (1.0 eq) is dissolved in acetone, followed by the addition of potassium carbonate (1.5 eq) and allyl bromide (1.2 eq). The mixture is heated to reflux for 4-6 hours. After cooling and filtration, the solvent is evaporated, and the crude product is purified by column chromatography.

Step 3: Claisen Rearrangement 1-(Allyloxy)-4-(benzyloxy)-2,6-dimethylbenzene is heated in N,N-diethylaniline at 200°C for 4-6 hours under an inert atmosphere. The reaction mixture is then cooled, and the product is isolated by extraction and purified by column chromatography.

Step 4: Isomerization of the Allyl Group The 2-allylphenol derivative (1.0 eq) is dissolved in a mixture of ethanol, benzene, and water. Tris(triphenylphosphine)rhodium(I) chloride (0.05 eq) is added, and the solution is refluxed for 2-3 hours. The solvent is removed in vacuo, and the residue is purified by chromatography.

Step 5: Oxidative Cyclization (Wacker-type) The propenylphenol from the previous step is dissolved in dimethylformamide (DMF). Palladium(II) chloride (0.1 eq) and copper(I) chloride (2.0 eq) are added, and the mixture is stirred under an oxygen atmosphere at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted and purified.

Step 6: Deprotection 4-(Benzyloxy)-3,7-dimethylbenzofuran is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary and a potential alternative synthetic route.

Primary_Synthesis Start 2,6-Dimethylhydroquinone Step1 Monobenzylation Start->Step1 Intermediate1 4-(Benzyloxy)-2,6-dimethylphenol Step1->Intermediate1 Step2 O-Allylation Intermediate1->Step2 Intermediate2 1-(Allyloxy)-4-(benzyloxy)- 2,6-dimethylbenzene Step2->Intermediate2 Step3 Claisen Rearrangement Intermediate2->Step3 Intermediate3 2-Allyl-4-(benzyloxy)- 3,5-dimethylphenol Step3->Intermediate3 Step4 Isomerization Intermediate3->Step4 Intermediate4 4-(Benzyloxy)-2,6-dimethyl- 3-(prop-1-en-1-yl)phenol Step4->Intermediate4 Step5 Oxidative Cyclization Intermediate4->Step5 Intermediate5 4-(Benzyloxy)-3,7-dimethylbenzofuran Step5->Intermediate5 Step6 Deprotection Intermediate5->Step6 End This compound Step6->End

Caption: Proposed multi-step synthesis of this compound.

Alternative_Synthesis Start 2,6-Dimethylhydroquinone Step1 Pechmann Condensation Start->Step1 Intermediate1 4,8-Dimethyl-6-hydroxycoumarin Step1->Intermediate1 Step2 Halogenation Intermediate1->Step2 Intermediate2 3-Bromo-4,8-dimethyl- 6-hydroxycoumarin Step2->Intermediate2 Step3 Perkin Rearrangement Intermediate2->Step3 Intermediate3 4-Hydroxy-3,7-dimethylbenzofuran- 2-carboxylic acid Step3->Intermediate3 Step4 Decarboxylation Intermediate3->Step4 End This compound Step4->End

Caption: Alternative Perkin rearrangement-based synthesis route.

Safety Operating Guide

Navigating the Disposal of 3,7-Dimethylbenzofuran-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the absence of a specific SDS for 3,7-Dimethylbenzofuran-4-ol, a conservative approach to safety is imperative. Based on the known hazards of other benzofuran derivatives, it should be handled as a potentially hazardous substance.

Assumed Hazards:

  • Flammable: Similar to other organic compounds.[1][2]

  • Harmful if Swallowed or Inhaled: A common toxicity profile for benzofuran-related structures.[3][4]

  • Skin and Eye Irritant: Direct contact should be avoided.

  • Potential Carcinogen: Some benzofuran compounds are suspected carcinogens.[2][3]

  • Environmental Hazard: May be harmful to aquatic life.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

PPE RequirementSpecification
Eye Protection ANSI Z87.1 certified safety goggles
Gloves Nitrile, minimum 0.11 mm thickness
Lab Coat Flame-resistant, fully buttoned
Ventilation Chemical fume hood

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations regarding hazardous waste.[5][6][7][8][9]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Include the full chemical name and any known hazard symbols (e.g., flammable, toxic).

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Waste Collection and Storage

  • Collect waste this compound in a compatible, sealable container. The original manufacturer's container is ideal if it is in good condition.

  • The container should be kept closed at all times except when adding waste.

  • Store the waste container in a designated satellite accumulation area (SAA) that is away from ignition sources and incompatible materials.

  • The SAA should have secondary containment to capture any potential leaks.

Step 3: Preparing for Disposal

  • Once the waste container is full or is ready for disposal, ensure the cap is tightly sealed.

  • Complete a hazardous waste tag with all required information, including the generator's name, department, accumulation start date, and a complete list of contents.

Step 4: Arranging for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

III. Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your EHS department or emergency services immediately.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound Waste assess_hazards Assess Hazards (Assume Flammable, Toxic, Irritant) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe label_container Label Hazardous Waste Container don_ppe->label_container collect_waste Collect Waste in a Compatible, Sealed Container label_container->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste tag_waste Complete Hazardous Waste Tag store_waste->tag_waste contact_ehs Contact EHS for Pickup tag_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,7-Dimethylbenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,7-Dimethylbenzofuran-4-ol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally related benzofuran derivatives and general chemical handling best practices. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and chemical-resistant coveralls.[1][2]Prevents skin contact, which may cause burns or irritation.[1] Immediately remove any contaminated clothing.[1][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]Avoid inhalation of dusts, mists, or vapors.[1]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan ensures consistent and safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Locate the nearest safety shower and eye wash station.[4]

  • Donning PPE :

    • Put on a lab coat, followed by chemical-resistant gloves and safety goggles.

    • If a significant splash risk exists, wear a face shield.[2]

  • Handling the Chemical :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools if the compound is flammable.[5]

    • Keep containers tightly closed when not in use.[1][4]

  • Post-Handling :

    • Wash hands and face thoroughly after handling the substance.[1][6][7]

    • Decontaminate the work surface.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[6][7]

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not allow the product to enter drains or waterways.[1][7]

  • Container Disposal :

    • Rinse empty containers thoroughly and dispose of them according to institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[6][7] Seek immediate medical attention and show the Safety Data Sheet of a related compound to the medical professional.[7]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and clean the spill site once the material is removed.

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_area Prepare Work Area check_hood Verify Fume Hood prep_area->check_hood gather_materials Gather Materials check_hood->gather_materials locate_safety Locate Safety Equipment gather_materials->locate_safety don_ppe Wear Lab Coat, Gloves, and Goggles locate_safety->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood avoid_dust Avoid Dust/Aerosols work_in_hood->avoid_dust close_container Keep Container Closed avoid_dust->close_container wash_hands Wash Hands and Face close_container->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect in Labeled Container dispose_ppe->collect_waste dispose_waste Dispose via Approved Facility collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.